Tangeretin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)14-10-13(21)15-16(23-2)18(24-3)20(26-5)19(25-4)17(15)27-14/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSUXBXHSYSGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197417 | |
| Record name | Tangeretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tangeritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-53-8 | |
| Record name | Tangeretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tangeretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tangeretin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tangeretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANGERETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4TLA1DLX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tangeritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
| Record name | Tangeritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Activities of Tangeretin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tangeretin, a polymethoxylated flavone (B191248) predominantly found in the peel of citrus fruits, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. This document summarizes quantitative data on its efficacy, details key experimental protocols for its study, and illustrates the underlying molecular signaling pathways.
Introduction
This compound (4',5,6,7,8-pentamethoxyflavone) is a natural flavonoid known for its significant bioavailability and a range of health-promoting benefits. Its molecular structure, characterized by five methoxy (B1213986) groups, contributes to its lipophilicity and ability to permeate cell membranes, enhancing its biological actions. Research has demonstrated that this compound exerts its effects through the modulation of various cellular signaling pathways, making it a promising candidate for the development of novel therapeutics. This guide will delve into the core biological activities of this compound, presenting key data and methodologies for its investigation.
Anticancer Activities
This compound exhibits potent anticancer activities across a variety of cancer types by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis.[1] Its efficacy is often cell-line dependent and can be influenced by metabolic activation within the cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Breast Cancer | MDA-MB-468 | 0.25 ± 0.15 | [2] |
| Breast Cancer | MDA-MB-231 (drug-resistant) | 9 | [3] | |
| Breast Cancer | MCF7 | 39.3 ± 1.5 | [2] | |
| Lung Cancer | A549 | 118.5 | [4] | |
| Prostate Cancer | PC-3 | ~50-75 (effective concentration) | ||
| Ovarian Cancer | A2780/CP70 (cisplatin-resistant) | ~150 (used in combination) | ||
| Oral Cancer | KB | >50 (significant inhibition at 100 µM) | ||
| 4'-hydroxy this compound | Breast Cancer | MDA-MB-468 | ~18 (in presence of CYP1 inhibitor) | |
| Isosinensetin | Lung Cancer | A549 | 197.6 | |
| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | Lung Cancer | A549 | 208.6 |
Table 1: IC50 values of this compound and its derivatives in various cancer cell lines.
Mechanisms of Anticancer Action
This compound's anticancer effects are mediated through several mechanisms, including:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Induction of Apoptosis: It triggers programmed cell death by regulating the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as activating caspases.
-
Inhibition of Metastasis: this compound has been shown to suppress the invasion and migration of cancer cells.
-
Modulation of Signaling Pathways: It targets key oncogenic signaling pathways such as PI3K/Akt/mTOR, STAT3, and NF-κB.
Anti-inflammatory Activities
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells, such as macrophages and microglia.
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory efficacy of this compound is highlighted by its ability to reduce the production of nitric oxide (NO) and various pro-inflammatory cytokines.
| Cell Line | Stimulant | Mediator | Inhibition | Concentration | Reference |
| RAW 264.7 Macrophages | LPS | NO | Synergistic inhibition with Luteolin | 30 µM | |
| RAW 264.7 Macrophages | LPS | IL-1β | Stronger suppression with Luteolin | Not specified | |
| RAW 264.7 Macrophages | LPS | IL-6 | Stronger suppression with Luteolin | Not specified | |
| RAW 264.7 Macrophages | LPS | PGE2 | Stronger suppression with Luteolin | Not specified | |
| BV2 Microglia | LPS | NO, TNF-α, IL-6, IL-1β | Dose-dependent decrease | Not specified | |
| Primary Rat Microglia | LPS | NO, TNF-α, IL-6, IL-1β | Dose-dependent decrease | Not specified |
Table 2: Anti-inflammatory activity of this compound.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response. By suppressing these pathways, this compound downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various inflammatory cytokines.
Neuroprotective Activities
This compound has shown considerable promise as a neuroprotective agent, with potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's disease. It readily crosses the blood-brain barrier and exerts its protective effects through antioxidant and anti-inflammatory mechanisms.
Quantitative Data: In Vivo Neuroprotection
In vivo studies have demonstrated the neuroprotective effects of this compound in animal models of neurodegenerative diseases.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Rat model of Parkinson's Disease (6-OHDA lesion) | Oral administration | 20 mg/kg/day for 4 days | Reduced loss of TH+ cells and striatal dopamine | |
| Rat model of Global Cerebral Ischemia (BCCAO) | Oral administration | 5, 10, and 20 mg/kg | Improved cognition and memory, reduced oxidative stress and apoptosis | |
| Rat model of Colchicine-induced memory impairment | Oral administration | 50, 100, and 200 mg/kg/day for 28 days | Ameliorated cognitive impairment and oxidative stress |
Table 3: Neuroprotective effects of this compound in animal models.
Mechanisms of Neuroprotective Action
This compound's neuroprotective properties stem from its ability to:
-
Mitigate Oxidative Stress: It enhances the activity of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS).
-
Suppress Neuroinflammation: this compound inhibits the activation of microglia, the resident immune cells of the brain, and reduces the production of pro-inflammatory cytokines.
-
Inhibit Apoptosis: It protects neurons from apoptotic cell death by modulating apoptosis-related signaling pathways.
This compound Derivatives
The modification of the this compound structure has led to the development of derivatives with potentially enhanced biological activities.
-
4'-hydroxy this compound: This metabolite is formed in breast cancer cells expressing CYP1 enzymes and exhibits potent antiproliferative activity, in some cases being more active than the parent compound.
-
5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF): This synthetic derivative has been shown to induce G2/M arrest, apoptosis, and autophagy in human non-small cell lung cancer cells, suggesting its potential as a potent anticancer agent.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or its derivatives) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
-
Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-STAT3, STAT3, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
-
Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits the proliferation of human breast cancer cells via CYP1A1/CYP1B1 enzyme induction and CYP1A1/CYP1B1-mediated metabolism to the product 4' hydroxy this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Crucial Polymethoxyflavones this compound and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Tangeretin In Vivo
This compound, a polymethoxyflavone (4',5,6,7,8-pentamethoxyflavone) found predominantly in the peels of citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-proliferative, and neuroprotective effects[1][2][3]. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a therapeutic agent. This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, based on preclinical studies.
Pharmacokinetics of this compound
The bioavailability and pharmacokinetic profile of this compound have been primarily investigated in rat models. Following oral administration, this compound is absorbed, reaching peak plasma concentrations that are influenced by the dose and formulation[1][2].
Plasma Pharmacokinetic Parameters
Studies have established key pharmacokinetic parameters for this compound in Sprague-Dawley rats. After a single oral dose of 50 mg/kg, the maximum plasma concentration (Cmax) was 0.87 ± 0.33 µg/mL, which was reached at a Tmax of 340.00 ± 48.99 minutes. The elimination half-life (t1/2) for oral administration was determined to be 342.43 ± 71.27 minutes. In comparison, intravenous administration of 10 mg/kg resulted in a much shorter half-life of 166 ± 42 minutes, indicating rapid clearance. The absolute oral bioavailability of this compound has been calculated to be 27.11% in rats, which is relatively high for a flavonoid, a characteristic attributed to the lipophilic nature of its methoxy (B1213986) groups. Another study reported a higher oral bioavailability of 46.1%.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration |
| Cmax (µg/mL) | 0.87 ± 0.33 | 1.11 ± 0.41 |
| Tmax (min) | 340.00 ± 48.99 | 30 |
| t1/2 (min) | 342.43 ± 71.27 | 69.87 ± 15.72 |
| AUC (min·µg/mL) | 213.78 ± 80.63 | 78.85 ± 7.39 |
| Bioavailability (F%) | 27.11% | N/A |
AUC: Area Under the Curve. Data presented as mean ± standard deviation.
Tissue Distribution
Following oral administration, this compound distributes to various tissues. The highest concentrations are observed in the kidney, lung, and liver, followed by the spleen and heart. Peak concentrations in these vital organs typically occur between 4 and 8 hours post-administration. In the gastrointestinal tract, maximum levels are found in the stomach and small intestine at 4 hours, whereas in the cecum, colon, and rectum, peak concentrations are reached at 12 hours. This distribution pattern suggests significant absorption and subsequent circulation to major organs.
Table 2: Tissue Distribution of this compound in Rats after Oral Administration
| Tissue | Time to Maximum Concentration (hours) | Relative Accumulation |
| Kidney | 4 - 8 | High |
| Lung | 4 - 8 | High |
| Liver | 4 - 8 | High |
| Spleen | 4 - 8 | Moderate |
| Heart | 4 - 8 | Moderate |
| Stomach | 4 | High (GI Tract) |
| Small Intestine | 4 | High (GI Tract) |
| Cecum, Colon, Rectum | 12 | High (GI Tract) |
Excretion
The excretion of unchanged this compound is minimal, indicating extensive metabolism in vivo. Within 48 hours of oral administration, only about 0.0026% of the dose is recovered in urine and approximately 7.54% in feces. This suggests that the majority of this compound is eliminated as metabolites.
Table 3: Excretion of Unchanged this compound in Rats within 48h after Oral Administration (50 mg/kg)
| Excretion Route | Percentage of Administered Dose |
| Urine | 0.0026% |
| Feces | 7.54% |
Metabolism of this compound
In vivo studies in rats have shown that this compound undergoes extensive biotransformation. The primary metabolic reactions are Phase I demethylation and hydroxylation, followed by Phase II conjugation reactions, including glucuronidation and sulfation. The 4'-methoxy group is a primary site for demethylation.
A total of 28 to 52 metabolites have been identified in various biological samples from rats. The main metabolites found in rat urine and feces are 4'-demethylthis compound and 3',4'-dihydroxy-5,6,7,8-tetramethoxyflavone. Urine analysis revealed that 38% of this compound metabolites are excreted as glucuronide and sulfate (B86663) conjugates.
Caption: Metabolic pathway of this compound in vivo.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized preclinical methodologies.
Animal Models
The primary animal model used for this compound pharmacokinetic studies is the Sprague-Dawley (SD) rat. Male BALB/c mice have also been used in studies investigating its pharmacological effects.
Administration and Dosing
-
Oral Administration: this compound is typically administered via oral gavage. In a key study, SD rats received a dose of 50 mg/kg body weight.
-
Intravenous Administration: For bioavailability studies, this compound is administered intravenously, often through the femoral vein, at doses such as 10 mg/kg.
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at various time points from the tail vein or via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.
-
Tissue Sampling: Animals are euthanized at different time points post-administration, and organs (liver, kidney, lung, spleen, heart) and sections of the gastrointestinal tract are collected.
-
Urine and Feces Collection: For excretion studies, rats are housed in individual metabolic cages to allow for the separate collection of urine and feces over a 48-hour period.
-
Sample Preparation: Plasma samples are typically prepared using a protein precipitation method with acetonitrile. An internal standard is added for quantification. Tissue samples are homogenized before extraction.
Analytical Methods
Quantification of this compound and its metabolites is achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
HPLC-MS/MS: This is a common method for quantifying this compound in plasma and tissue homogenates, offering high sensitivity and selectivity.
-
UPLC-Q-Exactive MS: Ultra-high performance liquid chromatography coupled with hybrid quadrupole-orbitrap mass spectrometry is used for the comprehensive screening and identification of a wide range of metabolites in plasma, urine, and feces.
Caption: General experimental workflow for this compound pharmacokinetic studies.
Pharmacological Effects and Associated Signaling Pathways
The metabolic fate of this compound is closely linked to its biological activity. This compound has been shown to modulate several key signaling pathways involved in metabolism and inflammation.
-
Insulin (B600854) Sensitivity (MEK-ERK1/2 Pathway): this compound enhances liver insulin sensitivity in vitro and in vivo by suppressing the MEK-ERK1/2 pathway. Administration of 25-50 mg/kg improved glucose homeostasis in both wild-type and diabetic db/db mice.
Caption: this compound enhances insulin sensitivity via the MEK-ERK1/2 pathway.
-
Mitochondrial Biogenesis (AMPK-PGC1-α Pathway): In skeletal muscle, this compound has been found to enhance mitochondrial biogenesis by activating the AMPK-PGC1-α pathway, which may lead to improved physical performance.
Caption: this compound activates the AMPK-PGC1-α signaling pathway.
Conclusion
This compound exhibits favorable pharmacokinetic properties for an orally administered flavonoid, with a respectable bioavailability of approximately 27-46% and wide distribution to key metabolic and vital organs. It is extensively metabolized, primarily through demethylation and hydroxylation, followed by conjugation. The minimal excretion of the parent compound underscores the importance of understanding the biological activities of its metabolites. The modulation of critical signaling pathways like MEK-ERK1/2 and AMPK-PGC1-α provides a mechanistic basis for its observed therapeutic effects. This body of evidence provides a strong foundation for further preclinical and clinical development of this compound for various health applications.
References
Tangeretin's Therapeutic Potential in Neurodegenerative Diseases: A Deep Dive into Core Signaling Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms of tangeretin, a polymethoxylated flavone (B191248) found in citrus peels, in the context of neurodegenerative diseases. Researched for scientists, researchers, and professionals in drug development, this document details the signaling pathways modulated by this compound, presents quantitative data from key studies, and outlines relevant experimental protocols.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), present a growing global health challenge.[1][2] These disorders are characterized by the progressive loss of structure and function of neurons. Emerging research highlights the neuroprotective potential of natural compounds, with this compound showing significant promise.[1][3] This flavonoid has been demonstrated to mitigate oxidative stress, neuroinflammation, and neuronal apoptosis, key pathological features of neurodegeneration.[1] This guide will explore the core signaling pathways through which this compound exerts its neuroprotective effects.
Core Signaling Pathways Modulated by this compound
This compound's neuroprotective properties are attributed to its ability to modulate several key intracellular signaling pathways. These pathways are intricately involved in cellular processes such as inflammation, oxidative stress response, and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In neurodegenerative diseases, chronic activation of NF-κB in microglia, the brain's resident immune cells, leads to the production of pro-inflammatory cytokines and enzymes that contribute to neuronal damage.
This compound has been shown to exert potent anti-neuroinflammatory effects by inhibiting the NF-κB signaling cascade. It achieves this by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. This action retains the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of inflammatory genes. Studies have shown that this compound significantly reduces the lipopolysaccharide (LPS)-stimulated phosphorylation of IκB-α and IKK-β, key upstream kinases in the NF-κB pathway. This leads to a dose-dependent decrease in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
This compound has been identified as a potent activator of the Nrf2/ARE pathway. It promotes the nuclear translocation of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes. One study demonstrated that this compound inhibits the ubiquitination of Nrf2 by targeting CUL3, a component of the E3 ubiquitin ligase complex, which further stabilizes Nrf2. By activating this pathway, this compound enhances the cellular defense against oxidative stress, a key contributor to neuronal cell death in neurodegenerative diseases.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Dysregulation of this pathway is implicated in the pathogenesis of several neurodegenerative diseases.
This compound has been shown to modulate the PI3K/Akt pathway, although the effects appear to be context-dependent. In some cancer models, this compound inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis. However, in the context of neuroprotection, evidence suggests that this compound can activate this pro-survival pathway. For instance, in a model of epilepsy, this compound was found to activate PI3K/Akt signaling, which contributed to its neuroprotective effects. Further research is needed to fully elucidate the nuanced role of this compound on the PI3K/Akt pathway in different neurodegenerative models.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways, are involved in a wide range of cellular processes, including inflammation, apoptosis, and synaptic plasticity. In neuroinflammation, the activation of p38 and JNK pathways in microglia contributes to the production of inflammatory mediators.
This compound has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated microglial cells. By downregulating these pathways, this compound further contributes to its anti-inflammatory effects, reducing the expression of iNOS, COX-2, and pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound in models of neurodegeneration.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment/Model | This compound Concentration | Result | Reference |
| IC50 (Cytotoxicity) | HEK293T | - | 500 µM | - | |
| Cell Viability | Primary rat neurons | Aβ1-42 (1 µM) | 25 µM | Increased to 88.9% from 68.5% | |
| NF-κB Activation | Dendritic cells | LPS | 5, 10, 20 µM | Suppressed p65 translocation | |
| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | BV-2 microglial cells | LPS | Dose-dependent | Decreased production | |
| Aβ1-42 Aggregation | - | - | - | Significantly reduced |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage | Outcome | Reference |
| Mice | APPswe/PSEN1dE9 (AD) | 100 mg/kg/day | Attenuated cognitive impairment, reduced Aβ accumulation | |
| Rats | MPTP-induced (PD) | - | Recovered dopaminergic neuronal degeneration | |
| Rats | Colchicine-induced memory impairment | 50, 100, 200 mg/kg/day (p.o.) | Ameliorated cognitive impairment | |
| Mice | - | 10, 20 mg/kg (p.o.) | Improved cognitive functions | |
| Mice | 2,4,6-trinitrobenzene sulfonic acid-induced colitis | 10, 20 mg/kg | Suppressed inflammatory responses |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound on signaling pathways in neurodegeneration.
Western Blot Analysis for Protein Expression and Phosphorylation
Western blotting is a fundamental technique to quantify the expression levels of specific proteins and their phosphorylation status, providing insights into the activation of signaling pathways.
Protocol Outline:
-
Sample Preparation: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-p65, Nrf2, total-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is employed to measure the mRNA expression levels of target genes, providing information on how this compound affects gene transcription.
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., TRIzol).
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is amplified in a real-time PCR machine using specific primers for the target genes (e.g., TNF-α, IL-6, HO-1) and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, typically normalized to a housekeeping gene (e.g., GAPDH or ACTB) using the 2-ΔΔCt method.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol Outline:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, with or without a neurotoxic stimulus (e.g., Aβ1-42).
-
MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential by modulating multiple signaling pathways central to the pathogenesis of neurodegenerative diseases. Its ability to concurrently inhibit neuroinflammation and oxidative stress while promoting cell survival makes it a promising candidate for further investigation.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within these signaling pathways.
-
Conducting more extensive preclinical studies in a wider range of animal models of neurodegeneration, including Huntington's disease, for which there is currently limited data.
-
Investigating the bioavailability and blood-brain barrier permeability of this compound and its metabolites.
-
Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into therapeutic applications for patients with neurodegenerative diseases.
This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action. The presented data and protocols offer a valuable resource for researchers and drug development professionals working to advance novel therapies for neurodegenerative diseases.
References
- 1. This compound exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits IL-12 Expression and NF-κB Activation in Dendritic Cells and Attenuates Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Role of Tangeritin - PubMed [pubmed.ncbi.nlm.nih.gov]
Tangeretin: A Comprehensive Technical Review of its Therapeutic Effects and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tangeretin, a polymethoxylated flavone (B191248) predominantly found in the peel of citrus fruits, has emerged as a promising natural compound with a broad spectrum of therapeutic properties. Extensive preclinical studies have demonstrated its potential in the prevention and treatment of various chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This in-depth technical guide provides a comprehensive review of the therapeutic effects and pharmacology of this compound, with a focus on its molecular mechanisms of action. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed methodologies for pivotal experiments are provided, and key signaling pathways modulated by this compound are visually represented using Graphviz diagrams. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction
This compound (5,6,7,8,4'-pentamethoxyflavone) is a flavonoid that has garnered significant attention for its diverse biological activities.[1] Its lipophilic nature, attributed to the presence of multiple methoxy (B1213986) groups, is believed to enhance its bioavailability compared to other flavonoids.[2] This review synthesizes the current understanding of this compound's therapeutic efficacy, delving into its anticancer, neuroprotective, anti-inflammatory, and antioxidant effects. We will explore the underlying pharmacological mechanisms, with a particular emphasis on the modulation of key cellular signaling pathways.
Therapeutic Effects of this compound
This compound has demonstrated significant therapeutic potential across a range of disease models. Its multifaceted effects are attributed to its ability to modulate numerous biological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress.
Anticancer Effects
This compound exhibits potent anticancer activity against various cancer types by inhibiting cell growth, proliferation, and metastasis, and by inducing apoptosis.[3] It has been shown to modulate several signaling pathways implicated in cancer progression, including the JAK/STAT and caspase-3 pathways, and to regulate the cell cycle.[4]
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 118.5 | [5] |
| PC-3 | Prostate Cancer | 75 | |
| LNCaP | Prostate Cancer | 65 | |
| BFTC-905 | Bladder Cancer | Most sensitive of 4 cell lines | |
| KB | Oral Cancer | Significant reduction at 100 µM | |
| MDA-MB-231 | Breast Cancer | 9 | |
| HT-29 | Colon Cancer | Dose-dependent inhibition |
Table 2: In Vivo Anticancer Activity of this compound
| Cancer Model | Animal Model | Treatment | Key Findings | Reference |
| DMBA-induced breast cancer | Rats | This compound | Decreased tumor weight, number, and volume; Reduced oxidative stress markers. | |
| Colorectal tumorigenesis | Mice | This compound emulsion | Significantly reduced tumor incidence and multiplicity. |
Neuroprotective Effects
This compound has shown considerable promise as a neuroprotective agent, with potential applications in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its neuroprotective effects are largely attributed to its antioxidant and anti-inflammatory properties. Studies have shown that this compound can cross the blood-brain barrier.
Table 3: Neuroprotective Effects of this compound in Animal Models
| Disease Model | Animal Model | Treatment | Key Findings | Reference |
| Parkinson's Disease (6-OHDA model) | Rats | 10 mg/kg/day for 28 days | Significant levels of this compound detected in the hypothalamus, striatum, and hippocampus. | |
| Parkinson's Disease (6-OHDA model) | Rats | 20 mg/kg/day for 4 days | Markedly reduced the loss of TH+ cells and striatal dopamine (B1211576) content. | |
| Global Cerebral Ischemia | Rats | 20 mg/kg | Significantly improved neurological score and attenuated oxidative stress markers (MDA, SOD, CAT). |
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the activation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.
Table 4: Anti-inflammatory Effects of this compound
| Cell/Animal Model | Stimulant | This compound Concentration/Dose | Key Findings | Reference |
| LPS-stimulated microglia | LPS | Dose-dependent | Inhibited production of NO, TNF-α, IL-6, and IL-1β. | |
| LPS-stimulated RAW 264.7 macrophages | LPS | Not specified | Synergistic anti-inflammatory effects when combined with luteolin. | |
| TNBS-induced colitis | Mice | 10 and 20 mg/kg | Suppressed inflammatory responses, including NF-κB and MAPK activation. |
Antioxidant Properties
The antioxidant activity of this compound plays a crucial role in its therapeutic effects. It acts as a free radical scavenger and enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.
Pharmacology
Metabolism and Pharmacokinetics
This compound is metabolized primarily by the cytochrome P450 (CYP) enzyme system. Its pharmacokinetic profile has been studied in rats, providing insights into its absorption, distribution, metabolism, and excretion.
Table 5: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax | Tmax | t1/2 | Absolute Oral Bioavailability (%) | Reference |
| Intravenous | 10 mg/kg | 1.11 ± 0.41 µg/mL | - | 166 ± 42 min | - | |
| Oral | 50 mg/kg | 0.87 ± 0.33 µg/mL | 340.00 ± 48.99 min | 342.43 ± 71.27 min | 27.11 | |
| Oral | 5 mg/kg | 44.7 ± 2.5 ng/mL | 2.0 h | 5.3 ± 1.8 h | 46.1 |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways. Understanding these interactions is crucial for the development of targeted therapies.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. This compound has been shown to inhibit this pathway, leading to the suppression of tumor growth.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in regulating the inflammatory response. This compound has been demonstrated to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate MAPK signaling, contributing to its anticancer and anti-inflammatory effects.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often aberrantly activated in cancer. This compound has been found to inhibit the JAK/STAT pathway, leading to reduced cancer cell proliferation and survival.
Experimental Protocols
This section provides generalized protocols for key experiments commonly used to evaluate the therapeutic effects of this compound. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in cells treated with this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from this compound-treated and control cells.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to measure the mRNA expression levels of specific genes in response to this compound treatment.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from this compound-treated and control cells.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using the cDNA as a template, gene-specific primers, and a qPCR master mix.
-
Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Conclusion and Future Directions
This compound has consistently demonstrated a wide array of therapeutic effects in preclinical studies, positioning it as a strong candidate for further drug development. Its ability to modulate multiple key signaling pathways underscores its potential to address complex multifactorial diseases. However, while the in vitro and in vivo evidence is compelling, several challenges remain. The relatively low aqueous solubility and bioavailability of this compound may limit its clinical efficacy. Future research should focus on developing novel drug delivery systems, such as nanoformulations or emulsions, to enhance its pharmacokinetic profile. Furthermore, while numerous studies have elucidated its mechanisms of action, a more comprehensive understanding of its target proteins and off-target effects is necessary. Rigorous, well-designed clinical trials are now warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients. The continued exploration of this compound and its derivatives holds the potential to yield novel and effective treatments for a range of human diseases.
References
- 1. Therapeutic Implications of a Polymethoxylated Flavone, this compound, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects of this compound as a modulator of cancer targets/pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. opentrons.com [opentrons.com]
Tangeretin's Role in Modulating PI3K/AKT/mTOR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tangeretin, a polymethoxylated flavone (B191248) found in citrus peels, has emerged as a significant modulator of key cellular signaling pathways implicated in oncogenesis and other proliferative diseases.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascade. Deregulation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention.[1][4] This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for reproducing key findings, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.
Introduction to this compound and the PI3K/AKT/mTOR Pathway
This compound (4′,5,6,7,8-pentamethoxyflavone) is a natural flavonoid known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anti-cancer activities. Its primary mechanism in oncology involves the modulation of critical signaling pathways that control cell growth, proliferation, survival, and apoptosis.
The PI3K/AKT/mTOR pathway is a central signaling node that governs essential cellular functions. It is frequently hyperactivated in various cancers, including prostate, ovarian, and lung cancer, promoting tumor growth, survival, and resistance to therapy. The pathway is initiated by the activation of PI3K, which then phosphorylates and activates AKT. Activated AKT, in turn, phosphorylates and activates a multitude of downstream targets, including mTOR, a key regulator of protein synthesis and cell growth. This compound has been identified as an effective inhibitor of this pathway, primarily by reducing the phosphorylation levels of both AKT and mTOR.
Mechanism of Action: this compound as a PI3K/AKT/mTOR Pathway Inhibitor
Research demonstrates that this compound exerts its anti-proliferative and pro-apoptotic effects by directly targeting the PI3K/AKT/mTOR cascade. The core mechanism involves the inhibition of phosphorylation of key kinases in the pathway, without affecting the total protein expression levels of these kinases.
In prostate cancer cells (PC-3), this compound treatment leads to a significant, dose-dependent decrease in the phosphorylation of both Akt and mTOR. This deactivation of the pathway is a primary driver of the observed cytotoxicity and reprogramming of the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis. Similarly, in cisplatin-resistant ovarian cancer cells, the combination of this compound and cisplatin (B142131) down-regulates phosphorylated Akt (p-Akt) and its downstream substrates.
The downstream consequences of this inhibition are profound and include:
-
Induction of Apoptosis: By down-regulating the pro-survival signals from the AKT pathway, this compound promotes programmed cell death.
-
Cell Cycle Arrest: this compound has been shown to arrest the cell cycle, preventing cancer cells from progressing through division phases.
-
Inhibition of Cell Proliferation and Viability: The shutdown of growth signals leads to a dose- and time-dependent reduction in cancer cell viability.
-
Suppression of EMT: this compound can reverse EMT by downregulating mesenchymal markers and upregulating epithelial markers, thereby reducing the metastatic potential of cancer cells.
Caption: this compound inhibits the PI3K/AKT/mTOR pathway by reducing AKT and mTOR phosphorylation.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings regarding its inhibitory concentration and effects on protein phosphorylation.
Table 1: IC50 Values of this compound in Prostate Cancer Cells
This table presents the half-maximal inhibitory concentration (IC50) of this compound in both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines after 72 hours of treatment.
| Cell Line | Type | IC50 Value (72h) | Reference |
| PC-3 | Androgen-Insensitive Prostate Cancer | 75 µM | |
| LNCaP | Androgen-Sensitive Prostate Cancer | ~65 µM |
Table 2: Dose-Dependent Inhibition of AKT and mTOR Phosphorylation by this compound
This table details the percentage reduction in the phosphorylation levels of AKT and mTOR in PC-3 prostate cancer cells following treatment with this compound for 72 hours.
| Treatment Concentration | % Reduction in p-AKT | % Reduction in p-mTOR | Reference |
| 50 µM | 64% | 49% | |
| 75 µM | 82% | 85% |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to elucidate this compound's effects on the PI3K/AKT/mTOR pathway.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cells (e.g., PC-3, LNCaP) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Protein Extraction and Western Blot Analysis
This protocol is used to quantify the expression and phosphorylation status of proteins within the PI3K/AKT/mTOR pathway.
Caption: A standardized workflow for analyzing protein expression and phosphorylation via Western blot.
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound as required. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Visualization: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands and normalize the expression of target proteins to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Following this compound treatment, harvest the cells (including floating cells in the medium) by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1×10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
Logical Relationships and Cellular Outcomes
The modulation of the PI3K/AKT/mTOR pathway by this compound initiates a cascade of events that culminates in specific, measurable cellular outcomes. The logical flow from molecular inhibition to cellular response is critical for understanding its therapeutic application.
Caption: Logical diagram showing how this compound's molecular action leads to anticancer outcomes.
Conclusion and Future Directions
This compound demonstrates consistent and potent inhibitory activity against the PI3K/AKT/mTOR signaling pathway. Its ability to reduce cell viability, induce apoptosis, and reverse EMT in various cancer models underscores its potential as a chemotherapeutic or chemopreventive agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic properties of this natural compound.
Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results into animal models to assess efficacy, pharmacokinetics, and safety.
-
Combination Therapies: Exploring synergistic effects with conventional chemotherapies, as demonstrated with cisplatin, to overcome drug resistance.
-
Derivative Synthesis: Developing and testing this compound derivatives to enhance bioavailability and target specificity.
By continuing to explore the molecular intricacies of this compound's action, the scientific community can pave the way for its potential clinical application in the management of cancer and other diseases driven by aberrant PI3K/AKT/mTOR signaling.
References
- 1. Dietary flavonoid this compound induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary flavonoid this compound induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospects of this compound as a modulator of cancer targets/pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Tangeretin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tangeretin, a polymethoxylated flavone (B191248) predominantly found in the peel of citrus fruits, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the therapeutic potential of this compound. It has been demonstrated to modulate key signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways, thereby mitigating oxidative stress and inflammation. This document summarizes the current scientific evidence, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological interactions through signaling pathway diagrams to facilitate further research and drug development endeavors.
Antioxidant Properties of this compound
This compound exhibits its antioxidant effects through direct radical scavenging and by upregulating endogenous antioxidant defense mechanisms.
Radical Scavenging Activity
This compound has been shown to effectively scavenge free radicals in various in vitro assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method to evaluate this activity. In one study, this compound demonstrated a dose-dependent increase in DPPH radical scavenging, reaching 75.67 ± 4.51% at a concentration of 800 μM[1].
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Model/System | Concentration | % Inhibition/Activity | IC50 | Reference |
| DPPH Radical Scavenging | Chemical Assay | 800 μM | 75.67 ± 4.51% | Not Reported | [1] |
Upregulation of Endogenous Antioxidants via the Nrf2/HO-1 Pathway
A primary mechanism of this compound's antioxidant action is the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound can disrupt the Keap1-Nrf2 interaction, leading to the translocation of Nrf2 into the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), promoting the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Anti-inflammatory Properties of this compound
This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators
This compound has been demonstrated to reduce the production of several key mediators of inflammation, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated microglial cells and macrophages[2][3][4]. This inhibition is dose-dependent and occurs at non-cytotoxic concentrations.
Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated Microglia/Macrophages
| Mediator | Cell Line | This compound Conc. | % Inhibition | IC50 | Reference |
| Nitric Oxide (NO) | RAW 264.7 | 10-100 µM | Dose-dependent | Not explicitly stated | |
| Nitric Oxide (NO) | BV2 microglia | 10, 25, 50 µM | Dose-dependent | Not explicitly stated | |
| TNF-α | BV2 microglia | 10, 25, 50 µM | Dose-dependent | Not explicitly stated | |
| IL-6 | BV2 microglia | 10, 25, 50 µM | Dose-dependent | Not explicitly stated | |
| IL-1β | BV2 microglia | 10, 25, 50 µM | Dose-dependent | Not explicitly stated |
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory proteins, including iNOS, COX-2, TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of these inflammatory mediators.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a crucial role in the inflammatory response. This compound has been found to inhibit the LPS-induced phosphorylation of ERK, JNK, and p38 in microglial cells, further contributing to its anti-inflammatory effects.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound (or other test compounds)
-
Positive control (e.g., Ascorbic acid, Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm. Store in the dark.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in methanol or ethanol to obtain a range of concentrations.
-
Assay:
-
To a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the sample solutions (or standard/blank) to the corresponding wells.
-
The blank should contain 100 µL of methanol/ethanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (or other test compounds)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
To a 96-well plate, add 180 µL of the ABTS•+ working solution to each well.
-
Add 20 µL of the sample solutions (or standard/blank) to the corresponding wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined as in the DPPH assay.
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide (B372717) solution to each supernatant and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Conclusion
This compound exhibits significant antioxidant and anti-inflammatory properties, which are mediated through its ability to scavenge free radicals and modulate key cellular signaling pathways, including the Nrf2/HO-1 and NF-κB pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the bioavailability, pharmacokinetics, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential in the management of oxidative stress and inflammation-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Antioxidant Mechanism of this compound in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Isolation of Tangeretin from Citrus Peels: An In-depth Technical Guide
This guide provides a comprehensive overview of the discovery, extraction, and isolation of Tangeretin, a polymethoxyflavone found in citrus peels. Tailored for researchers, scientists, and drug development professionals, it delves into the technical methodologies, quantitative data, and biological significance of this potent bioactive compound.
Discovery and Historical Context
The journey of this compound from a component of traditional remedies to a molecule of significant pharmacological interest began in the early 20th century. While citrus peels have been used in traditional medicine for centuries, the scientific identification of their active constituents is a more recent endeavor.
This compound was first isolated and identified by E. K. Nelson in 1934 from the oil of tangerines (Citrus tangerina)[1]. This discovery was a pivotal moment in the study of polymethoxyflavones (PMFs), a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their core phenyl-benzo-γ-pyrone structure. Initially, it was believed that this compound was primarily located in the oil sacs of the peel's flavedo (the colored outer layer)[1]. However, subsequent research has shown its presence in the albedo (the white, spongy inner layer) as well, albeit in lower concentrations[1]. Following its initial discovery, the development of more sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC), has enabled more accurate quantification and widespread investigation of this compound in various citrus species[1].
Methodologies for Extraction and Isolation
The efficient extraction and purification of this compound are paramount for its study and potential therapeutic applications. A variety of methods have been developed, each with distinct advantages in terms of yield, purity, and scalability.
Raw Material Preparation
The primary source of this compound is the peel of citrus fruits, particularly tangerines and mandarins. The typical preparation process involves:
-
Washing: Fresh peels are thoroughly washed to remove any surface contaminants.
-
Drying: The peels are then dried to reduce moisture content, which can be achieved through air-drying or oven-drying at controlled temperatures (e.g., 40-60°C).
-
Grinding: The dried peels are ground into a fine powder to increase the surface area available for solvent extraction.
Extraction Protocols
Solvent extraction is the most common method for liberating this compound from the citrus peel matrix. The choice of solvent and extraction technique significantly impacts the yield and purity of the crude extract.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent System | Temperature | Duration | Key Advantages |
| Maceration | Methanol (B129727), Ethanol (B145695), Dichloromethane | Room Temperature | 24-48 hours | Simple, low-cost |
| Soxhlet Extraction | Hexane, Chloroform | Boiling Point of Solvent | 6-8 hours | Efficient for exhaustive extraction |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Acetone | 40-50°C | 30-60 minutes | Reduced extraction time, lower solvent consumption |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethanol as a modifier | ~80°C | Variable | High selectivity, solvent-free product |
Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: 10 g of dried, powdered citrus peel is placed in a 250 mL flask.
-
Solvent Addition: 100 mL of 95% ethanol is added to the flask.
-
Ultrasonication: The flask is placed in an ultrasonic bath and subjected to ultrasonication at a frequency of 40 kHz for 45 minutes at 50°C.
-
Filtration: The mixture is filtered through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at 50°C to yield the crude extract.
Purification Techniques
The crude extract contains a mixture of compounds, necessitating further purification to isolate this compound. Column chromatography is the most widely employed technique.
Table 2: Column Chromatography Parameters for this compound Purification
| Stationary Phase | Mobile Phase (Eluent System) | Elution Mode | Purity Achieved |
| Silica (B1680970) Gel (60-120 mesh) | Petroleum Ether : Ethyl Acetate | Gradient | >95% |
| C18 Reverse-Phase Silica | Methanol : Water | Gradient | >98% |
| Sephadex LH-20 | Methanol | Isocratic | >98% |
Detailed Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: A glass column is packed with a slurry of silica gel in petroleum ether.
-
Sample Loading: The crude extract is dissolved in a minimal amount of dichloromethane, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Isolation: Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound. Recrystallization from a suitable solvent like methanol can be performed for further purification.
Quantitative Data Summary
The yield of this compound can vary significantly depending on the citrus variety, geographical origin, and the extraction and purification methods employed.
Table 3: Reported Yields of this compound from Citrus Peels
| Citrus Species | Extraction Method | Yield | Reference |
| Citrus reticulata Blanco (Ponkan) | Ionic Liquid/Acetone Extraction | 0.29% (of dry peel) | [2] |
| Citrus nobilis (King Mandarin) | HPLC quantification | 40.6 ppm | |
| Citrus tangerina (Dancy Tangerine) | HPLC quantification | 182.8 ppm |
Visualizing the Process and Mechanism
Experimental Workflow
The following diagram outlines the general workflow for the discovery and isolation of this compound.
Caption: A generalized workflow for the extraction and purification of this compound from citrus peels.
This compound's Impact on Cellular Signaling
For drug development professionals, understanding the molecular mechanisms of this compound is crucial. It has been shown to modulate several key signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified representation of this compound's inhibitory action on the PI3K/Akt pathway, a critical regulator of cell growth and survival.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Conclusion
The discovery and isolation of this compound represent a significant advancement in natural product chemistry. The methodologies detailed in this guide provide a solid foundation for obtaining this valuable compound for further research. Its demonstrated ability to modulate critical cellular signaling pathways underscores its potential as a lead compound for the development of novel therapeutics, particularly in the field of oncology. This technical guide serves as a resource to facilitate and inspire continued investigation into the promising pharmacological applications of this compound.
References
Methodological & Application
Application Notes & Protocols: Tangeretin Extraction and Purification from Citrus Peels
Introduction
Tangeretin is a polymethoxylated flavone, a class of flavonoid compounds found almost exclusively in the peels of citrus fruits, particularly mandarin oranges and tangerines.[1][2] It has garnered significant interest from researchers and drug development professionals due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4][5] The effective extraction and purification of high-purity this compound from citrus waste, such as peels, is a critical step for its study and potential therapeutic application. These application notes provide detailed protocols for various extraction and purification methods, comparative data to guide methodology selection, and visualizations of key processes.
Part 1: Extraction of this compound from Citrus Peels
The initial step in isolating this compound involves extracting the crude flavonoid mixture from dried citrus peels. Several methods have been developed, ranging from conventional solvent extraction to more advanced techniques like microwave-assisted and supercritical fluid extraction. The choice of method often depends on desired yield, extraction time, solvent usage, and available equipment.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies to allow for an easy comparison of different this compound extraction methodologies.
| Extraction Method | Raw Material | Solvent/Modifier | Time | Temperature | Yield/Content | Reference |
| Conventional Solvent Extraction | Citrus reticulata (Mandarin) Peels | Hexane, then Diethyl Ether | ~2 hours | Ambient | Not specified, used for crude extract prep | |
| Soxhlet Assisted Extraction (SAE) | Orange Peel Powder | Not specified | Not specified | Not specified | 0.025 g / 100g powder | |
| Ultrasound-Assisted Extraction (UAE) | Orange Peel Powder | Not specified | 15.7 min (optimized) | Ambient | 0.040 g / 100g powder | |
| Microwave-Assisted Extraction (MAE) | Dried Citrus yuko Peels | Methanol (B129727) | 2.5 - 5 min | Reflux | 0.12% (w/w) | |
| Liquid CO₂ Extraction | Citrus poonensis Peels | Liquid CO₂ + Ethanol (B145695) | 60 min | 25°C | 4.4 mg / g dry peel | |
| Supercritical Fluid Extraction (SFE) | Citrus depressa Hayata Peels | Supercritical CO₂ + 85% Ethanol | Not specified | 80°C | 107% yield compared to conventional solvent method |
Experimental Workflow: General Extraction & Purification
The overall process for obtaining pure this compound from citrus peels follows a multi-step workflow, from raw material preparation to final purification.
Caption: General workflow for this compound extraction and purification.
Experimental Protocols: Extraction
Protocol 1: Conventional Solvent Extraction
This protocol is a standard method for obtaining a crude extract rich in polymethoxyflavones (PMFs).
-
Preparation: Air-dry citrus peels and pulverize them into a fine powder.
-
Extraction:
-
Exhaustively extract 1000 g of the peel powder with 5.0 L of hexane.
-
Treat the resulting mixture with 100 mL of 10% sodium hydroxide (B78521) solution for 2 hours.
-
Transfer the mixture to a separatory funnel and extract with 500 mL of diethyl ether.
-
-
Washing & Concentration: Wash the ether extract with water to remove impurities. Concentrate the ether layer using a rotary evaporator to yield the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE uses acoustic cavitation to disrupt cell walls, enhancing mass transfer and reducing extraction time.
-
Preparation: Use dried, powdered citrus peel.
-
Extraction:
-
Mix the peel powder with a solvent (e.g., 70% ethanol) at a specified solvent-to-sample ratio (e.g., 3.2:1).
-
Place the mixture in an ultrasonic bath or use a sonotrode.
-
Apply ultrasonic waves at a set amplitude (e.g., 52.7%) for an optimized duration (e.g., 15-30 minutes).
-
-
Processing: After sonication, filter the mixture to separate the extract from the solid peel residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to rapidly heat the solvent and sample, leading to a very fast extraction process.
-
Preparation: Use dried, powdered citrus peels.
-
Extraction:
-
Place 0.5 g of the sample in a microwave extraction vessel with a suitable solvent, such as methanol or 50% ethanol.
-
Set the microwave power (e.g., 150-550 W) and extraction time (e.g., 2.5 to 5 minutes).
-
Perform the extraction under reflux with stirring.
-
-
Processing & Concentration: After the extraction cycle, allow the vessel to cool. Filter the contents and evaporate the solvent to obtain the crude extract.
Protocol 4: Supercritical Fluid Extraction (SFE)
SFE uses supercritical CO₂, often with a polar modifier like ethanol, to extract compounds. This method is environmentally friendly and highly tunable.
-
Preparation: Use dried citrus peel ground to an optimal particle size (e.g., 0.375 mm).
-
Extraction:
-
Load the ground peel into the SFE extraction vessel.
-
Set the extraction parameters: temperature (e.g., 80°C) and pressure (e.g., 30 MPa).
-
Introduce supercritical CO₂ modified with a percentage of ethanol (e.g., 9.1% of 85% aqueous ethanol) at a constant flow rate.
-
-
Collection: The extracted compounds are separated from the supercritical fluid in a collection vessel as the pressure is reduced. The CO₂ can be recycled. The resulting extract is highly concentrated.
Part 2: Purification of this compound
Following extraction, the crude product is a complex mixture. Purification is necessary to isolate this compound to a high degree of purity (>98%), which is essential for research and drug development.
Data Presentation: Comparison of Purification Methods
| Purification Method | Stationary Phase | Mobile Phase / Eluent | Purity Achieved | Reference |
| Normal Phase Column Chromatography | Silica (B1680970) Gel (300-400 mesh) | Step-gradient: Chloroform–petroleum ether, then Methanol–Chloroform | >98% | |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition | n-hexane, ethyl acetate (B1210297), methanol, and water (1:0.8:1:1 v/v) | 99.8% | |
| Preparative HPLC | C18 Column | Gradient: Methanol/water and Ethanol/water | >98% |
Experimental Workflow: Purification by Column Chromatography
This diagram illustrates a typical workflow for purifying the crude extract using silica gel column chromatography.
Caption: A step-by-step workflow for purifying this compound.
Experimental Protocols: Purification
Protocol 5: Silica Gel Column Chromatography
This is a widely used method for separating compounds from a mixture based on their polarity.
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., 300-400 mesh) in a non-polar solvent like petroleum ether or n-hexane.
-
Pour the slurry into a glass column and allow it to pack uniformly under gravity or with light pressure.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., petroleum ether).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate or chloroform, in a stepwise or linear gradient.
-
-
Fraction Collection & Analysis:
-
Collect the eluent in small fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions that show a pure spot corresponding to a this compound standard.
-
-
Final Step: Evaporate the solvent from the pooled fractions to obtain purified this compound, which can be further recrystallized to improve purity.
Protocol 6: High-Performance Liquid Chromatography (HPLC) for Analysis and Quantification
HPLC is the standard method for determining the purity and concentration of this compound in extracts.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 column (e.g., 250 x 4.6 mm, 5 µm), and an injector.
-
Sample Preparation:
-
Accurately weigh and dissolve the purified solid or crude extract in a suitable solvent like DMSO or methanol to a known concentration (e.g., 20 mg in DMSO, then diluted).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) or acetonitrile (B52724) and water. An isocratic or gradient elution can be used.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: 326 nm or 330 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a standard solution of pure this compound to determine its retention time (typically around 7.5 - 10.8 minutes depending on the exact method).
-
Inject the prepared sample.
-
Quantify the this compound content by comparing the peak area in the sample chromatogram to a standard curve constructed from known concentrations of the this compound standard.
-
Part 3: Application Note - this compound's Antioxidant Mechanism
This compound exhibits potent antioxidant activity, primarily by scavenging free radicals and activating endogenous antioxidant pathways. One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.
Signaling Pathway: Nrf2/ARE Activation by this compound
Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation. This compound can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE, initiating the transcription of several antioxidant and cytoprotective genes.
Caption: this compound promotes Nrf2 release, leading to antioxidant gene expression.
Protocol 7: DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions from the stock solution to test various concentrations (e.g., 10 µM to 800 µM).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a positive control (e.g., ascorbic acid or α-tocopherol) and a negative control (solvent without this compound).
-
-
Incubation & Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation: The scavenging activity is calculated as a percentage reduction in DPPH absorbance using the formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of this compound.
-
Results show that this compound scavenges DPPH radicals in a dose-dependent manner.
-
References
- 1. avensonline.org [avensonline.org]
- 2. nbinno.com [nbinno.com]
- 3. Characterization of this compound as an activator of nuclear factor erythroid 2-related factor 2/antioxidant response element pathway in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effects of this compound, a Citrus Peel-Derived Flavonoid, on Breast Cancer Stem Cell Formation through Suppression of Stat3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Tangeretin in Plant Extracts
Introduction
Tangeretin is a polymethoxyflavone, a type of flavonoid found predominantly in the peels of citrus fruits like mandarins and oranges.[1] It has garnered significant interest in the fields of pharmacology and drug development due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely accepted analytical technique for the precise separation, identification, and quantification of flavonoids like this compound from complex plant matrices.[4] This document provides detailed protocols and application notes for the HPLC-based analysis of this compound.
Principle of the Method
The method described utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. This compound, being a relatively nonpolar compound, interacts with the nonpolar stationary phase. By using a polar mobile phase, such as a mixture of methanol (B129727) and water, compounds are eluted based on their polarity.[5] More nonpolar compounds like this compound are retained longer on the column, allowing for effective separation from other components in the plant extract. Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), as flavonoids exhibit strong absorbance in the UV region.
Experimental Workflow for this compound Quantification
The overall process for quantifying this compound in plant extracts involves several key stages, from sample preparation to final data analysis. The workflow ensures that the sample is suitably processed for HPLC analysis and that the results are accurate and reproducible.
Caption: Workflow from plant sample preparation to HPLC analysis and data processing.
Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is based on a general method for extracting this compound from citrus peel.
1. Materials and Reagents:
- Plant material (e.g., fresh or dried citrus peel)
- Methanol (HPLC grade)
- Ethanol (B145695) (Absolute)
- Grinder or mortar and pestle
- Whatman No. 1 filter paper or equivalent
- Rotary evaporator
- Volumetric flasks
- Syringe filters (0.45 µm or 1.2 µm)
2. Extraction Procedure:
- Weigh a representative sample of the plant material (e.g., 10 g of citrus peel).
- Grind the sample into a fine powder.
- Transfer the powdered sample to a flask and add 100 mL of methanol.
- Extract using a suitable method. Options include:
- Soxhlet Assisted Extraction (SAE)
- Ultrasonic Assisted Extraction (UAE) for 30-60 minutes.
- Maceration with grinding and stirring for a defined period.
- Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
- Wash the residue with an additional 10 mL of fresh methanol to ensure complete recovery.
- Transfer the filtered extract to a round-bottom flask and evaporate it to dryness using a rotary evaporator at 40°C.
- Redissolve the dried residue in a precise volume (e.g., 2.0 mL) of absolute ethanol or the HPLC mobile phase.
- Filter the final solution through a syringe filter (e.g., 1.2 µm) into an HPLC vial.
- Store the vial under refrigeration if not analyzed on the same day.
Protocol 2: HPLC Analysis and Quantification
This protocol outlines the instrumental setup and procedure for quantifying this compound.
1. Instrumentation and Conditions:
- HPLC System: An HPLC instrument equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
- Mobile Phase: A mixture of methanol and water is often effective. A common ratio is 60:40 (v/v). The mobile phase should be degassed before use.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection Wavelength: this compound can be monitored at approximately 327 nm or 330 nm.
- Injection Volume: 10-20 µL.
- Column Temperature: Ambient (22-25°C) or controlled at a specific temperature (e.g., 40°C).
2. Standard Preparation:
- Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol or dimethyl sulfoxide (B87167) (DMSO).
- Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve. Typical concentration ranges might be from 1 to 100 µg/mL.
3. Analytical Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions in ascending order of concentration to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared sample extracts (from Protocol 1).
- Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The retention time for this compound is typically around 7.5 minutes under the specified conditions.
- Calculate the concentration of this compound in the sample using the regression equation derived from the standard calibration curve.
Method Validation Parameters
To ensure the reliability of the HPLC method, it should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria / Example Values |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.999. |
| Accuracy | The closeness of the test results to the true value, often determined by recovery studies. | Mean recovery between 99.75% and 100.25%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (%RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Example value: 0.1325 ng/mL. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | Example value: 0.9945 ng/mL. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, mobile phase composition, etc. |
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the citrus variety, the part of the plant used (flavedo vs. albedo), and the extraction method.
Table 1: this compound Content in Various Citrus Peels and Extracts
| Plant Material / Extract | Extraction Method | This compound Content | Reference |
| Dancy Tangerine (Total Peel) | Methanol Extraction | 182.8 ppm (µg/g) | |
| King Mandarin (Total Peel) | Methanol Extraction | 40.6 ppm (µg/g) | |
| Valencia Orange (Flavedo) | Methanol Extraction | 46.8 ppm (µg/g) | |
| Duncan Grapefruit (Flavedo) | Methanol Extraction | 15.0 ppm (µg/g) | |
| Eureka Lemon (Total Peel) | Methanol Extraction | 0.06 ppm (µg/g) | |
| Orange Peel Powder | Ultrasonic Assisted Extraction (UAE) | 0.040 g / 100g powder | |
| Orange Peel Powder | Soxhlet Assisted Extraction (SAE) | 0.025 g / 100g powder | |
| Citrus poonensis Peel | Liquid CO₂ with Ethanol | 4.4 mg / g dry peel |
References
Application Notes and Protocols for In Vitro Tangeretin Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tangeretin, a polymethoxylated flavone (B191248) found abundantly in the peel of citrus fruits, has garnered significant attention for its multifaceted anticancer properties.[1][2] In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis across a variety of cancer cell lines.[3][4] this compound exerts these effects by modulating key cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[5] It has also been shown to influence the expression of proteins involved in cell cycle regulation and apoptosis. These application notes provide a summary of its quantitative effects and detailed protocols for evaluating the efficacy of this compound in a laboratory setting.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the observed in vitro effects of this compound across various cancer cell lines.
Table 1: this compound-Induced Effects on Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| MDA-MB-468 | Breast Cancer | 0.25 ± 0.15 µM | Not Specified |
| MDA-MB-231 | Drug-Resistant Breast Cancer | 9 µM | Not Specified |
| MCF7 | Breast Cancer | 39.3 ± 1.5 µM | Not Specified |
| LNCaP | Prostate Cancer | ~65 µM | 72 hours |
| PC-3 | Prostate Cancer | 75 µM | 72 hours |
| MCF10A | Normal Breast Epithelial | >100 µM | Not Specified |
| Hs 841.T | Normal Breast | >100 µM | Not Specified |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: this compound-Induced Apoptosis
| Cell Line | Cancer Type | This compound Concentration | Key Observations |
| AGS | Gastric Cancer | 10, 30, 60 µM | Dose-dependent increase in early and late apoptotic cells after 48h. |
| BFTC-905 | Bladder Cancer | 20, 40, 60 µM | Dose-dependent increase in early (up to 10.5%) and late (up to 18%) apoptosis. |
| MDA-MB-231 | Drug-Resistant Breast Cancer | Not Specified | Apoptotic cell population increased from 5.7% to ~69% with increasing concentration. |
| KB | Oral Cancer | 50, 100, 200 µM | Significant decrease in anti-apoptotic Bcl-2 and Bcl-xL mRNA; increase in pro-apoptotic Bax mRNA. |
| A549 | Lung Cancer | 50, 100, 200 µM | Significantly induced apoptosis in a dose-dependent manner. |
Table 3: this compound-Induced Cell Cycle Arrest
| Cell Line | Cancer Type | Effect |
| MCF7 | Breast Cancer | G1 Phase Arrest |
| MDA-MB-468 | Breast Cancer | G1 Phase Arrest |
| HT-29 | Colon Cancer | G1 Phase Arrest |
| MDA-MB-231 | Drug-Resistant Breast Cancer | G2/M Phase Arrest |
Table 4: this compound-Induced Effects on Cell Migration and Invasion
| Cell Line | Cancer Type | This compound Concentration | Assay | Key Observations |
| PC-3 | Prostate Cancer | 75 µM | Wound Healing & Boyden Chamber | Markedly inhibited migratory and invasive properties. |
| BFTC-905 | Bladder Cancer | 60 µM | Wound Healing & Transwell Migration | Inhibited wound closure and cell invasion. |
| A375 | Melanoma | Not Specified | Wound Healing & Transwell | Inhibited cell migration and invasion. |
| General | Various | Not Specified | Zymography / Western Blot | Downregulation of Matrix Metalloproteinase-2 (MMP-2) and MMP-9. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (0.5 mg/mL in PBS)
-
Isopropanol (B130326) or DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ environment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 10, 25, 50, 75, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) Staining Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of this compound (e.g., 0, 20, 40, 60 µM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15-30 minutes on ice.
-
Analysis: Analyze the samples immediately using a flow cytometer. The results will show populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound (dissolved in DMSO)
Procedure:
-
Create Monolayer: Seed cells in 6-well plates and grow them to ~80-90% confluency.
-
Create Wound: Use a sterile pipette tip to create a straight scratch or "wound" through the center of the cell monolayer.
-
Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh medium containing a non-lethal concentration of this compound (e.g., 75 µM for PC-3 cells) or a vehicle control.
-
Imaging: Capture images of the wound at 0 hours and after a set time (e.g., 24 or 48 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration into the scratched area.
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Basement membrane matrix (e.g., Matrigel®)
-
Serum-free medium and medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Cotton swabs, Crystal Violet stain, 10% Acetic Acid
Procedure:
-
Coat Inserts: Thaw the Matrigel® on ice and dilute it with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel® to the upper chamber of the Transwell inserts and incubate for at least 2 hours at 37°C to allow it to solidify.
-
Cell Preparation: Pre-treat the cancer cells with this compound (e.g., 75 µM for PC-3 cells) for the desired duration (e.g., 72 hours).
-
Cell Seeding: Resuspend the pre-treated cells in serum-free medium and seed them (e.g., 1x10³ cells) into the upper chamber of the coated inserts.
-
Incubation: Add complete medium (with 10% FBS as a chemoattractant) to the lower chamber. Incubate for 24-48 hours.
-
Staining: After incubation, remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with 0.5% crystal violet.
-
Analysis: Dissolve the stain with 10% acetic acid and measure the absorbance, or count the number of stained cells under a microscope to quantify invasion.
Protein Expression Analysis (Western Blotting)
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways (e.g., PI3K/Akt, MAPK) following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., p-Akt, Total Akt, p-ERK, Total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells using RIPA buffer, and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH) to compare protein expression levels between treated and untreated samples.
Visualizations
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Prospects of this compound as a modulator of cancer targets/pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Implications of a Polymethoxylated Flavone, this compound, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dietary flavonoid this compound induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Designing In Vivo Studies with Tangeretin in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tangeretin, a polymethoxylated flavone (B191248) found in citrus peels, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical in vivo studies have demonstrated its potential as a therapeutic agent in oncology, neurology, and inflammatory diseases. These application notes provide a comprehensive guide for designing and conducting in vivo studies with this compound in animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation: Summary of In Vivo Studies
The following tables summarize quantitative data from various in vivo studies, providing a comparative overview of experimental designs and outcomes for this compound in different therapeutic areas.
Table 1: Anticancer Effects of this compound in Animal Models
| Animal Model | This compound Dosage & Route | Treatment Duration | Key Quantitative Outcomes |
| Nude mice with breast cancer xenografts | 2.5 mg/kg, intraperitoneal injection, once a week | 35 days | - Reduced tumor volume and weight compared to control.[1] |
| Rats with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced breast cancer | Not specified | Not specified | - Protected against DMBA-induced breast cancer.[2] |
| Rats with JCS tumor cells | Not specified | Not specified | - Increased survival rate.[3] |
Table 2: Neuroprotective Effects of this compound in Animal Models
| Animal Model | This compound Dosage & Route | Treatment Duration | Key Quantitative Outcomes |
| Swiss mice | 10 and 20 mg/kg, per orally (p.o.) | Single dose | - Significantly improved cognitive functions (memory, anxiety, motor coordination) in a dose-dependent manner.[4][5] |
| Rats with global cerebral ischemia | 5, 10, and 20 mg/kg, oral | Not specified | - Significantly improved cognition and memory. - Improved neurological scores and attenuated oxidative stress markers. |
| Wistar rats with colchicine-induced memory impairment | 50, 100, and 200 mg/kg, p.o. once daily | Not specified | - Mitigated cognitive impairment and associated oxidative stress. |
| Rats with Parkinson's Disease model | Not specified | Not specified | - Reversed altered levels of proinflammatory cytokines (IL-1β, IL-6, IL-2). - Recovered dopaminergic neuronal degeneration and hippocampal neuronal loss. |
Table 3: Anti-inflammatory Effects of this compound in Animal Models
| Animal Model | This compound Dosage & Route | Treatment Duration | Key Quantitative Outcomes |
| Mice with 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis | 10 and 20 mg/kg, oral | Not specified | - Suppressed inflammatory responses in the colon. - Increased expression of tight junction proteins (occludin, claudin-1, ZO-1). |
| Collagen-induced arthritic rats | 50 mg/kg, oral, once daily | 14 days | - Decreased arthritis scoring. - Reduced levels of IL-1β, TNF-α, IFN-γ, and PGE2. - Enhanced IL-10 and antioxidant enzyme activity. |
| BALB/c mice with respiratory syncytial virus (RSV)-induced lung inflammation | Not specified | Not specified | - Reduced secretion of interleukin-1β. |
| Rats with ischemia/reperfusion injury | Not specified | Not specified | - Attenuated inflammatory response. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in in vivo studies with this compound.
Preparation and Administration of this compound
a) Oral Gavage (Mice and Rats)
-
Vehicle Selection: this compound is a hydrophobic compound with low water solubility. Common vehicles include:
-
Corn oil or other vegetable oils.
-
0.5% Tween 80 in saline.
-
Propylene glycol.
-
A suspension in an oil-based vehicle was used for acute oral toxicity studies.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
If using a suspending agent like Tween 80, first prepare the vehicle by dissolving the agent in saline.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh daily.
-
-
Administration Protocol:
-
Accurately weigh the animal to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Use a proper-sized, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats).
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Slowly administer the this compound suspension.
-
Monitor the animal for any signs of distress after administration.
-
b) Intraperitoneal (IP) Injection (Mice and Rats)
-
Vehicle Selection: Similar to oral gavage, a vehicle that can solubilize or suspend this compound is required. DMSO followed by dilution with saline or PBS is a common approach, though the final DMSO concentration should be kept low (typically <5-10%) to avoid toxicity.
-
Preparation of this compound Solution/Suspension:
-
Dissolve this compound in a minimal amount of DMSO.
-
Slowly add saline or PBS to the desired final volume while vortexing. The solution may become a fine suspension.
-
-
Administration Protocol:
-
Weigh the animal to calculate the injection volume.
-
Use an appropriate needle size (25-27 gauge for mice, 23-25 gauge for rats).
-
Restrain the animal and locate the injection site in the lower right abdominal quadrant to avoid puncturing the cecum or bladder.
-
Insert the needle at a 30-45 degree angle and inject the solution.
-
Observe the animal for any adverse reactions.
-
Cancer Xenograft Model in Nude Mice
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., breast cancer cell lines) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 2 x 10^6 cells/mouse).
-
-
Tumor Cell Implantation:
-
Anesthetize the nude mice (4-6 weeks old).
-
Inject the cell suspension subcutaneously into the flank or mammary fat pad.
-
-
This compound Treatment and Tumor Monitoring:
-
Once tumors are palpable or reach a certain size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound or vehicle as per the planned schedule (e.g., 2.5 mg/kg, IP, once a week).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Process the tumor tissue for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Neuroprotection and Cognitive Function Assessment
a) Morris Water Maze (for spatial learning and memory in rats)
-
Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with opaque water (using non-toxic white paint or milk powder) at a controlled temperature (22-25°C). A hidden platform is submerged about 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (Training):
-
For several consecutive days (e.g., 4-5 days), give each rat multiple trials per day (e.g., 4 trials) to find the hidden platform from different starting positions.
-
If a rat fails to find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Memory Test):
-
On the day after the last training session, remove the platform from the pool.
-
Allow the rat to swim freely for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
b) Immunohistochemistry for Neuroinflammation Markers
-
Tissue Preparation:
-
Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix it in 4% PFA overnight.
-
Cryoprotect the brain in a graded sucrose (B13894) solution (e.g., 20%, then 30%).
-
Section the brain using a cryostat.
-
-
Staining Protocol:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., heat-mediated in citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.
-
Incubate the sections with primary antibodies against inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes, TNF-α, IL-1β) overnight at 4°C.
-
Wash the sections and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Mount the sections with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and quantify the fluorescence signal using a fluorescence microscope.
-
Anti-inflammatory Model: Collagen-Induced Arthritis in Rats
-
Induction of Arthritis:
-
Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
Inject the emulsion intradermally at the base of the tail of susceptible rat strains (e.g., Lewis rats).
-
A booster injection with type II collagen in Incomplete Freund's Adjuvant (IFA) can be given 7-21 days after the primary immunization.
-
-
This compound Treatment and Clinical Assessment:
-
Begin this compound treatment (e.g., 50 mg/kg, oral, daily) at the onset of clinical signs of arthritis or prophylactically.
-
Monitor the animals daily for signs of arthritis, including paw swelling (measured with calipers) and erythema.
-
Score the severity of arthritis in each paw based on a predefined scale (e.g., 0-4).
-
-
Biochemical and Histological Analysis:
-
At the end of the study, collect blood samples to measure systemic inflammatory markers (e.g., cytokines, anti-collagen antibodies) by ELISA.
-
Harvest the paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction:
-
Homogenize tissue samples (e.g., tumor, brain) or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification and Gel Electrophoresis:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target signaling proteins (e.g., Akt, p-Akt, STAT3, p-STAT3, Nrf2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound in vivo.
Experimental Workflow for In Vivo Studies with this compound
Caption: General experimental workflow for in vivo studies with this compound.
References
Application of Tangeretin as a Potential Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tangeretin, a polymethoxylated flavone (B191248) found abundantly in the peel of citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent in a range of diseases, including cancer, neurodegenerative disorders, metabolic syndrome, and inflammatory conditions.[1] This document provides a comprehensive overview of the applications of this compound, including its mechanisms of action, quantitative data from key studies, and detailed experimental protocols to guide further research and development.
Therapeutic Potential and Mechanisms of Action
This compound exhibits a broad spectrum of biological effects, primarily attributed to its antioxidant, anti-inflammatory, and anti-proliferative properties. It modulates several key signaling pathways implicated in disease pathogenesis, making it a promising candidate for multi-targeted therapy.
1. Anticancer Effects:
This compound has been shown to inhibit the growth and proliferation of various cancer cell lines. Its anticancer mechanisms include:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G1 phase, by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27.
-
Induction of Apoptosis: It promotes programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins and activating caspases.
-
Inhibition of Metastasis and Angiogenesis: this compound can suppress tumor invasion and the formation of new blood vessels by downregulating matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
-
Modulation of Signaling Pathways: It has been observed to inhibit key oncogenic signaling pathways, including PI3K/Akt/mTOR and MAPK/ERK.
-
Synergistic Effects: this compound can enhance the efficacy of conventional chemotherapy drugs like cisplatin (B142131) and overcome drug resistance.
2. Neuroprotective Effects:
This compound has demonstrated neuroprotective properties in models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia. Its neuroprotective mechanisms involve:
-
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and enhances the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key contributor to neuronal damage.
-
Anti-inflammatory Effects: this compound suppresses neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. This is partly achieved through the modulation of the NF-κB and MAPK signaling pathways.
-
Modulation of Apoptotic Pathways: It protects neurons from apoptosis by regulating key signaling cascades.
3. Anti-inflammatory Properties:
Beyond neuroinflammation, this compound exhibits broad anti-inflammatory effects in various pathological conditions. It can mitigate inflammation in allergic rhinitis, asthma, and cisplatin-induced renal and hepatic inflammation by modulating pathways such as PI3K and NF-κB and regulating cytokine production.
4. Metabolic Benefits:
This compound shows promise in the management of metabolic disorders like diabetes and metabolic syndrome. Its beneficial effects include:
-
Improved Glucose Homeostasis: It can lower blood glucose levels and improve insulin (B600854) sensitivity.
-
Lipid Metabolism Regulation: this compound can help normalize lipid profiles by modulating key enzymes involved in lipid metabolism.
-
Attenuation of Oxidative Stress and Inflammation: Its antioxidant and anti-inflammatory properties contribute to its protective effects in diabetic complications.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| PC-3 | Prostate Cancer | 75 | 72 | |
| LNCaP | Prostate Cancer | ~65 | 72 | |
| MDA-MB-468 | Breast Cancer | 0.25 ± 0.15 | Not Specified | |
| MCF7 | Breast Cancer | 39.3 ± 1.5 | Not Specified | |
| HT-29 | Colon Cancer | 77 | Not Specified | |
| HL-60 | Leukemia | >100 | 24 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Oral Dose | Citation |
| Cmax | 0.87 ± 0.33 µg/mL | 50 mg/kg | |
| Tmax | 340.00 ± 48.99 min | 50 mg/kg | |
| t1/2 | 342.43 ± 71.27 min | 50 mg/kg | |
| Absolute Oral Bioavailability | 27.11% | 50 mg/kg | |
| Clearance (IV) | 94.1 ± 20.2 mL/min/kg | 10 mg/kg | |
| Terminal Elimination Half-life (IV) | 166 ± 42 min | 10 mg/kg |
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound's anticancer signaling pathways.
Caption: this compound's neuroprotective mechanisms.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
-
Materials:
-
This compound (dissolved in DMSO)
-
96-well plates
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Isopropanol (B130326) or DMSO
-
-
Procedure:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, remove the treatment medium.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add isopropanol or DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression levels of specific proteins.
-
Materials:
-
This compound-treated and untreated cell lysates or tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells or homogenize tissues in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify protein expression levels.
-
3. In Vivo Animal Studies (General Protocol)
This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in animal models.
-
Materials:
-
This compound (formulated for oral or intraperitoneal administration)
-
Appropriate animal model of disease (e.g., tumor xenograft model, neurodegeneration model)
-
Standard laboratory animal care facilities and equipment
-
-
Procedure:
-
Acclimate animals to the laboratory environment.
-
Induce the disease model (e.g., implant tumor cells, administer a neurotoxin).
-
Randomly assign animals to treatment groups (vehicle control, different doses of this compound).
-
Administer this compound at the predetermined dose and schedule (e.g., 50 mg/kg daily by oral gavage).
-
Monitor animal health, body weight, and disease-specific parameters (e.g., tumor volume, cognitive function) throughout the study.
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, western blotting, biochemical assays).
-
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential. Its ability to modulate key signaling pathways involved in cancer, neurodegeneration, inflammation, and metabolic disorders makes it an attractive candidate for further investigation and drug development. The data and protocols presented in this document provide a solid foundation for researchers to explore the full therapeutic utility of this compound. Further preclinical and clinical studies are warranted to validate its efficacy and safety in humans.
References
Application Note: UV Spectrophotometric Method for Tangeretin Estimation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tangeretin, a polymethoxylated flavone (B191248) found predominantly in citrus peels, is recognized for its potential health benefits, including anti-tumor, neuroprotective, and cholesterol-lowering properties.[1] This application note details a simple, cost-effective, and precise UV-visible spectrophotometric method for the quantitative estimation of this compound. The described protocol is validated according to the International Conference on Harmonisation (ICH) guidelines and is suitable for routine analysis of this compound in various samples, including extracts from natural products.[1][2]
Principle
The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for this compound has been determined to be 327 nm.[1][2] By measuring the absorbance of a sample solution at this wavelength, the concentration of this compound can be determined using a calibration curve prepared with standard solutions of known concentrations. This relationship is governed by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Instrumentation and Materials
-
Instrumentation: A double-beam UV-Visible Spectrophotometer with a spectral bandwidth of 1 nm.
-
Reagents and Standards:
-
This compound reference standard (purity ≥98%)
-
Methanol (B129727) (HPLC grade)
-
Water (deionized or distilled)
-
-
Glassware: Calibrated volumetric flasks, pipettes, and quartz cuvettes.
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL calibrated volumetric flask.
-
Dissolve the standard in a small amount of methanol and then make up the volume to 10 mL with the same solvent to obtain a stock solution of 1000 µg/mL.
-
From this stock solution, prepare a working stock solution of 100 µg/mL by diluting 1 mL to 10 mL with a co-solvent system of methanol and water (25:75 v/v).
Determination of Wavelength of Maximum Absorbance (λmax)
-
From the working stock solution (100 µg/mL), prepare a dilution to obtain a concentration of 10 µg/mL using the co-solvent system (methanol:water, 25:75 v/v).
-
Scan this solution over the UV-visible range of 200-800 nm using the co-solvent system as a blank.
-
The wavelength at which maximum absorbance is observed is the λmax for this compound. The reported λmax is 327 nm. Other studies have reported maximum absorbance at wavelengths of 210 nm, 250 nm, 270 nm, and 334 nm.
Preparation of Calibration Curve
-
Prepare a series of calibration standards by appropriately diluting the working stock solution (100 µg/mL) with the co-solvent system to achieve concentrations in the range of 0.5-10 µg/mL.
-
Measure the absorbance of each calibration standard at 327 nm using the co-solvent system as a blank.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
Sample Preparation (Example: Orange Peel Powder)
-
Dry the orange peel in a vacuum oven at 60°C to a constant weight and then pulverize it into a powder (approximately 40-mesh).
-
Extract the this compound from the powder using a suitable method such as Soxhlet extraction or ultrasonic extraction with methanol. For ultrasonic extraction, a solvent-to-solid ratio of 20 mL/g can be used, with extraction performed in an ultrasonic water bath for 60 minutes.
-
Combine the extracts and concentrate them under reduced pressure.
-
Reconstitute the residue in the co-solvent system (methanol:water, 25:75 v/v) to an appropriate concentration to fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm membrane filter prior to analysis.
Estimation of this compound in Sample
-
Measure the absorbance of the prepared sample solution at 327 nm using the co-solvent system as a blank.
-
Calculate the concentration of this compound in the sample using the equation of the line obtained from the calibration curve.
Method Validation Summary
The described UV spectrophotometric method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The validation parameters are summarized in the table below.
| Parameter | Result | Reference |
| Wavelength of Maximum Absorbance (λmax) | 327 nm | |
| Linearity Range | 0.5 - 10 µg/mL | |
| Correlation Coefficient (R²) | 0.9999 | |
| Accuracy (% Recovery) | 98.29% - 100.02% | |
| Precision (% RSD) | ||
| - Intra-day | < 2% | |
| - Inter-day | < 2% | |
| Limit of Detection (LOD) | 0.77 µg/mL | |
| Limit of Quantitation (LOQ) | 2.33 µg/mL | |
| Robustness | The method is robust for small variations in the percentage of methanol in the co-solvent system. | |
| Ruggedness (% RSD) | < 2% (when analyzed on different instruments in different labs) |
Experimental Workflow
Caption: Experimental workflow for this compound estimation.
Conclusion
The UV-visible spectrophotometric method described provides a simple, rapid, accurate, and precise means for the quantitative estimation of this compound. Its successful validation in accordance with ICH guidelines ensures the reliability of the results, making it a valuable tool for quality control and research in the pharmaceutical and nutraceutical industries. The application of this method to determine this compound content in orange peel powder extracts has demonstrated its practical utility.
References
Application Note and Protocol: Determination of Tangeretin in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tangeretin, a polymethoxylated flavone (B191248) found abundantly in citrus peels, has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. To facilitate preclinical and clinical investigations, particularly in pharmacokinetic and bioavailability studies, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies and data presented are compiled from established and validated methods in the scientific literature.[1][2][3][4][5]
Principle
This method utilizes the principle of reversed-phase liquid chromatography to separate this compound from endogenous plasma components. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., Vitexin or trans-Stilbene (purity ≥98%)
-
HPLC-grade acetonitrile, methanol (B129727), and ethyl acetate (B1210297)
-
Formic acid (LC-MS grade)
-
Ultrapure water (resistance >18 MΩ)
-
Blank rat or human plasma
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the chosen internal standard in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol or a methanol-water mixture to create working solutions for calibration standards and quality control samples. Similarly, prepare a working solution of the internal standard at an appropriate concentration (e.g., 1000 ng/mL for Vitexin).
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike appropriate volumes of the this compound working solutions into blank plasma to prepare a series of calibration standards. A typical calibration curve range is 2–2000 ng/mL.
-
Prepare at least three levels of QC samples (low, medium, and high) in blank plasma in the same manner. For example, 4, 160, and 1600 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is based on a commonly used and effective liquid-liquid extraction method.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1000 ng/mL Vitexin).
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tube at 13,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (supernatant) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-60°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol or acetonitrile:water mixture).
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Alternative Sample Preparation (Solid-Phase Extraction)
For a cleaner sample, solid-phase extraction (SPE) can be employed.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary, e.g., with acid or buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as described in the liquid-liquid extraction protocol.
LC-MS/MS Instrumental Conditions
The following tables summarize typical instrument parameters for the analysis of this compound in plasma.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| LC System | UPLC | HPLC |
| Column | UPLC HSS T3 (50 x 2.1 mm, 1.7 µm) | C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid | 0.2 mmol/L Ammonium Fluoride in Water |
| Mobile Phase B | Acetonitrile | Methanol-Acetonitrile (1:1, v/v) |
| Gradient | Gradient elution is typically used. | A multiple-step gradient elution may be employed. |
| Flow Rate | 0.2 - 0.4 mL/min | 0.8 - 1.0 mL/min |
| Injection Volume | 2 µL | 10 µL |
| Column Temp. | 30 - 40°C | 35°C |
| Run Time | < 5 minutes | ~ 10 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | This compound | Internal Standard (Vitexin) |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 373.28 → 343.17 | m/z 433.14 → 313.03 |
| Cone Voltage | 20 V | 32 V |
| Collision Energy | 26 V | 26 V |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Method Validation Data
The following tables summarize the validation parameters from a representative UPLC-MS/MS method for the determination of this compound in rat plasma.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) |
| This compound | 2 - 2000 | > 0.99 | 2 |
Table 4: Precision and Accuracy
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 4 (Low) | < 13% | < 13% | 92 - 109% |
| 160 (Medium) | < 13% | < 13% | 92 - 109% | |
| 1600 (High) | < 13% | < 13% | 92 - 109% |
Table 5: Recovery and Matrix Effect
| Analyte | QC Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 4 (Low) | > 82% | 101 - 110% |
| 160 (Medium) | > 82% | 101 - 110% | |
| 1600 (High) | > 82% | 101 - 110% |
Table 6: Stability
| Stability Condition | QC Concentration (ng/mL) | Accuracy (%) | %RSD |
| Room Temperature (48h) | Low and High | 86 - 112% | < 14% |
| Three Freeze-Thaw Cycles | Low and High | 86 - 112% | < 14% |
| Long-Term (-20°C) | Low and High | 86 - 112% | < 14% |
Data Analysis
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted (1/x²) linear regression is commonly used to fit the curve. The concentration of this compound in the unknown samples is then interpolated from this calibration curve.
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
References
- 1. Pharmacokinetic study of nobiletin and this compound in rat serum by high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of paeoniflorin, nobiletin, this compound, liquiritigenin, isoliquiritigenin, liquiritin and formononetin from Si-Ni-San extract in rat plasma and tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
Application Notes and Protocols for Preparing Tangeretin Stock Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tangeretin, a polymethoxylated flavone (B191248) found in citrus peels, has garnered significant interest in biomedical research for its potential therapeutic properties, including anti-proliferative, anti-inflammatory, and neuroprotective effects.[1][2] Accurate and reproducible in vitro studies investigating the biological activities of this compound necessitate the correct preparation of stock solutions for consistent delivery in cell culture models. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions to ensure reliable experimental outcomes.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 481-53-8 | [3][4] |
| Molecular Formula | C₂₀H₂₀O₇ | |
| Molecular Weight | 372.37 g/mol | |
| Appearance | Crystalline solid |
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock solutions. It is poorly soluble in water but shows good solubility in organic solvents. The following table summarizes the solubility of this compound in commonly used solvents.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Ethanol | 0.5 mg/mL | |
| Water | Insoluble |
Note: The solubility in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for cell culture experiments.
Materials:
-
This compound powder (MW: 372.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 372.37 g/mol x 1000 mg/g = 3.72 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out 3.72 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Solubilization:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be applied to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Sterilization (Optional but Recommended):
-
If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution is stable for up to 6 months, and at -80°C, it is stable for up to one year.
-
Application in Cell Culture
Working Solution Preparation:
To treat cells with this compound, the concentrated stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to maintain a low final concentration of the solvent (e.g., DMSO) in the culture medium to prevent solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5% (v/v).
Example Dilution for a 50 µM Working Solution:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 1 mL final volume of 50 µM this compound in cell culture medium, add 5 µL of the 10 mM stock solution to 995 µL of the cell culture medium.
-
This results in a 1:200 dilution of the stock solution.
-
The final DMSO concentration in the medium will be 0.5%.
-
-
Mix the working solution thoroughly by gentle pipetting before adding it to the cells.
Vehicle Control:
It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., 0.5% DMSO) in the cell culture medium as the this compound-treated samples.
Typical Working Concentrations:
The effective concentration of this compound can vary depending on the cell line and the biological endpoint being measured. Based on published literature, typical working concentrations range from 10 µM to 200 µM.
Diagrams
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Simplified signaling pathways inhibited by this compound.
References
Enhancing Tangeretin Bioavailability Through Advanced Encapsulation Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tangeretin, a polymethoxyflavone abundant in citrus peels, exhibits a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] However, its therapeutic potential is significantly hindered by poor water solubility and low oral bioavailability.[1] This document provides detailed application notes and experimental protocols for various encapsulation techniques designed to overcome these limitations. The methods discussed herein focus on the formulation of emulsion-based delivery systems and lipid nanoparticles to enhance the dissolution, stability, and systemic absorption of this compound.
Introduction to this compound and the Bioavailability Challenge
This compound's hydrophobic nature leads to low solubility in aqueous environments, such as the gastrointestinal tract, resulting in inefficient absorption and limited bioavailability after oral administration.[1][3] Overcoming this challenge is crucial for translating its promising preclinical activities into effective therapeutic applications. Encapsulation technologies offer a viable solution by entrapping this compound within a carrier system, thereby improving its dispersibility, protecting it from degradation, and facilitating its transport across biological membranes. This document outlines key encapsulation strategies that have demonstrated significant success in enhancing this compound's bioavailability.
Encapsulation Techniques and Comparative Data
Several nano-encapsulation strategies have been investigated for this compound, with emulsion-based systems and lipid nanoparticles showing particular promise.
Emulsion-Based Delivery Systems
Oil-in-water (O/W) emulsions serve as effective carriers for lipophilic compounds like this compound. The flavonoid is dissolved in the oil phase, which is then dispersed as fine droplets in an aqueous phase, stabilized by an emulsifier.
A notable advancement in this area involves the use of biopolymer additives to whey protein-stabilized emulsions. The addition of Hydroxypropyl Methylcellulose (HPMC) has been shown to dramatically increase the bioaccessibility and in vivo bioavailability of this compound.
Lipid-Based Nanoparticles
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are at the forefront of lipid-based drug delivery. These systems are composed of solid lipids or a blend of solid and liquid lipids, respectively, and are stabilized by surfactants. They offer advantages such as controlled release and improved stability.
Another approach involves the use of zein (B1164903) nanoparticles, which are derived from corn protein. The bioavailability of this compound encapsulated in zein nanoparticles can be further enhanced by co-administration with dietary lipids, which aid in the formation of mixed micelles in the intestine, thereby increasing absorption.
Quantitative Data Summary
The following tables summarize the quantitative improvements in key bioavailability parameters achieved with different this compound encapsulation techniques.
Table 1: In Vitro Bioaccessibility of Encapsulated this compound
| Encapsulation System | Bioaccessibility (%) | Fold Increase vs. Crude this compound | Reference |
| Crude this compound Oil Suspension | ~36% | - | |
| Whey Protein-Stabilized Emulsion | >70% | >1.9 | |
| Whey Protein-Stabilized Emulsion with HPMC | ~90% | 2.5 | |
| Zein Nanoparticles with Dietary Lipids | Significantly Increased | Not specified |
Table 2: In Vivo Pharmacokinetic Parameters of Encapsulated this compound in Rats
| Formulation | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Fold Increase in Bioavailability | Reference |
| Unformulated this compound Suspension | 870 ± 330 | 340 ± 49 | Not specified | 27.11% | - | |
| This compound Solution with RM-β-CD | 135 ± 46 | 30-90 | Not specified | 6.02% (two-fold increase reported) | ~2 | |
| Emulsion-Based Delivery System | 4 to 20-fold increase in plasma concentration reported | Not specified | Not specified | Not specified | 4 to 20 | |
| HPMC-Modified Microcapsules | Not specified | Not specified | Not specified | ~80% | ~2.85 (vs. 28%) |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of this compound-loaded nanoformulations.
Protocol for Preparation of this compound-Loaded Whey Protein Isolate-Stabilized Emulsion
Objective: To prepare a stable oil-in-water emulsion containing this compound.
Materials:
-
This compound powder
-
Whey Protein Isolate (WPI)
-
Corn oil (or other food-grade oil)
-
Deionized water
-
High-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Preparation of Aqueous Phase: Dissolve WPI (e.g., 1% w/v) in deionized water by stirring overnight at 4°C to ensure complete hydration.
-
Preparation of Oil Phase: Disperse this compound powder into corn oil at the desired concentration (e.g., 1 mg/mL). Heat the mixture gently (e.g., to 60°C) while stirring to ensure complete dissolution of this compound.
-
Pre-emulsification: Add the oil phase to the aqueous phase. Homogenize the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 3 cycles at 40 MPa) to reduce the droplet size and create a fine, stable nanoemulsion.
-
Characterization: Analyze the emulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs using the hot homogenization and ultrasonication method.
Materials:
-
This compound powder
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Tween 80)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Hot Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., 12,000 rpm for 10 minutes) to form a hot pre-emulsion.
-
Ultrasonication: Subject the hot pre-emulsion to probe sonication (e.g., 70% amplitude for 15 minutes) to further reduce the particle size.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Protocol for In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of encapsulated this compound formulations.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
This compound formulation and control (unformulated this compound suspension)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Dosing: Fast the rats overnight before dosing. Administer the this compound formulation or control suspension orally via gavage at a specified dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Sample Preparation: Perform protein precipitation of the plasma samples using a suitable organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The absolute bioavailability can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to its ability to modulate various intracellular signaling pathways. Encapsulation not only improves bioavailability but also ensures that sufficient concentrations of this compound reach the target tissues to exert these effects.
This compound's Impact on the PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. By downregulating this pathway, this compound can induce apoptosis and inhibit cell proliferation in cancer cells.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
This compound's Anti-inflammatory Action via the NF-κB Pathway
Chronic inflammation is implicated in numerous diseases. This compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the activation of key inflammatory mediators, reducing the expression of pro-inflammatory cytokines.
Caption: this compound's anti-inflammatory mechanism via NF-κB.
Experimental Workflow for Encapsulation and Evaluation
The following diagram illustrates the general workflow from formulation to in vivo testing of encapsulated this compound.
Caption: Workflow for developing encapsulated this compound.
Conclusion
The encapsulation of this compound into advanced delivery systems, such as biopolymer-modified emulsions and lipid nanoparticles, presents a highly effective strategy to overcome its inherent bioavailability limitations. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to design and evaluate novel this compound formulations. By improving its systemic exposure, the full therapeutic potential of this promising natural compound can be unlocked for a variety of clinical applications.
References
Application Notes and Protocols: Use of Tangeretin in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tangeretin, a polymethoxylated flavone (B191248) found in citrus peels, has garnered significant interest in oncology research for its potential as a chemosensitizing agent.[1][2][3][4] Extensive studies have demonstrated that this compound can enhance the efficacy of conventional chemotherapy drugs, overcome drug resistance, and, in some cases, mitigate chemotherapy-induced toxicity.[2] These application notes provide a comprehensive overview of the synergistic effects of this compound when used in combination with various chemotherapeutic agents, detailing the underlying mechanisms of action, experimental protocols, and quantitative data to support further research and drug development.
Synergistic Effects and Mechanisms of Action
This compound has been shown to synergize with a range of chemotherapy drugs, including cisplatin (B142131), doxorubicin (B1662922), paclitaxel (B517696), and 5-fluorouracil (B62378) (5-FU), across various cancer cell lines. The primary mechanisms underlying these synergistic interactions involve the modulation of key signaling pathways, enhancement of apoptosis, and overcoming multidrug resistance.
In Combination with Cisplatin
The combination of this compound and cisplatin has been particularly effective in overcoming cisplatin resistance in ovarian and prostate cancer cells. Pre-treatment with this compound sensitizes resistant cells to cisplatin-induced apoptosis. This effect is primarily attributed to the downregulation of the PI3K/Akt signaling pathway, a critical cell survival pathway often dysregulated in cancer. The inhibition of this pathway leads to the suppression of downstream anti-apoptotic proteins and enhances the cytotoxic effects of cisplatin.
Key Mechanisms:
-
Downregulation of PI3K/Akt Pathway: this compound inhibits the phosphorylation of Akt and its downstream targets, such as NF-κB and BAD, making cancer cells more susceptible to cisplatin.
-
Induction of Apoptosis: The combination therapy significantly increases apoptosis through caspase-dependent mechanisms.
-
Cell Cycle Arrest: The treatment leads to cell cycle arrest at the G2/M phase.
In Combination with Doxorubicin
This compound enhances the cytotoxic effects of doxorubicin in breast and osteosarcoma cancer cells. One of the key mechanisms is the inhibition of P-glycoprotein (P-gp), an ABC transporter responsible for drug efflux and a major contributor to multidrug resistance. By inhibiting P-gp, this compound increases the intracellular accumulation of doxorubicin, thereby potentiating its anticancer activity.
Key Mechanisms:
-
Inhibition of P-glycoprotein: this compound directly interacts with and inhibits the function of the ABCB1 transporter, leading to increased intracellular drug concentration.
-
Induction of Apoptosis: The combination leads to increased apoptosis and mitochondrial dysfunction in cancer cells.
-
Cell Cycle Arrest: In breast cancer cell lines, the combination of this compound and doxorubicin leads to cell cycle arrest at the G1 or G2/M phase, depending on the cell line.
In Combination with Paclitaxel
The synergistic effect of this compound and paclitaxel has been observed in lung and other cancer cells. This compound enhances paclitaxel-induced apoptosis and cell cycle arrest. It has been shown to overcome drug resistance by inhibiting the Nrf2 pathway and reducing the expression of P-gp.
Key Mechanisms:
-
Increased Apoptosis: The combination of this compound and paclitaxel significantly increases the percentage of apoptotic cells compared to paclitaxel treatment alone.
-
Cell Cycle Arrest: The co-treatment results in cell cycle arrest at the G2/M phase.
-
Overcoming Drug Resistance: this compound inhibits the Nrf2 pathway and P-gp expression, leading to increased sensitivity to paclitaxel.
In Combination with 5-Fluorouracil (5-FU)
This compound has demonstrated a synergistic effect with 5-FU in colorectal cancer cells. This combination enhances the anticancer effects of 5-FU by modulating microRNA-21 (miR-21) expression and its downstream targets.
Key Mechanisms:
-
Modulation of miR-21: this compound inhibits the 5-FU-induced expression of miR-21, which in turn restores the expression of the tumor suppressor PTEN.
-
Induction of Autophagy: The combination treatment leads to decreased Akt activation and induction of autophagy.
-
Increased Oxidative Stress: The synergistic treatment significantly increases the levels of reactive oxygen species (ROS), leading to DNA damage.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the synergistic effects of this compound in combination with chemotherapy drugs.
Table 1: Synergistic Cytotoxicity of this compound and Chemotherapy Drugs
| Cancer Type | Cell Line | Chemotherapy Drug | This compound Concentration | Chemotherapy Concentration | % Cell Viability Reduction (Combination vs. Single Agent) | Reference |
| Ovarian Cancer (Cisplatin-Resistant) | A2780/CP70 | Cisplatin | 100-150 µM | Low-dose | Significantly higher cytotoxic response | |
| Ovarian Cancer (Cisplatin-Resistant) | 2008/C13 | Cisplatin | 100-150 µM | Low-dose | Significantly higher cytotoxic response | |
| Osteosarcoma | U2OS | Doxorubicin | Low concentrations | Low concentrations | Synergistic reduction in cell viability | |
| Castration-Resistant Prostate Cancer | C4-2 | Cisplatin | Not specified | Not specified | Synergistic reduction in cell viability | |
| Castration-Resistant Prostate Cancer | Du145 | Cisplatin | Not specified | Not specified | Synergistic reduction in cell viability | |
| Castration-Resistant Prostate Cancer | C4-2 | Sorafenib | Not specified | Not specified | Synergistic reduction in cell viability | |
| Colorectal Cancer | HCT116, SW480, SW620 | 5-Fluorouracil | Not specified | Not specified | Synergistic interaction demonstrated | |
| Colon Cancer | HT-29 | Atorvastatin | 1:1 weight ratio | 1:1 weight ratio | Strongest synergism observed |
Table 2: Enhancement of Apoptosis by this compound and Chemotherapy Combination
| Cancer Type | Cell Line | Chemotherapy Drug | This compound Concentration | Chemotherapy Concentration | Fold Increase in Apoptosis (Combination vs. Single Agent) | Reference |
| Lung Cancer | Not specified | Paclitaxel | Not specified | Not specified | Apoptotic cells increased from 7.6% to 51.0% | |
| Ovarian Cancer (Cisplatin-Resistant) | A2780/CP70 | Cisplatin | 150 µM | Not specified | Enhanced DNA fragmentation and PARP cleavage |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the synergistic effects of this compound and chemotherapy drugs.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, a chemotherapy drug, and their combination on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy drug (stock solution in appropriate solvent)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy drug in culture medium.
-
Treat the cells with:
-
Vehicle control (medium with DMSO)
-
This compound alone at various concentrations
-
Chemotherapy drug alone at various concentrations
-
Combination of this compound and chemotherapy drug at various concentrations.
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound and a chemotherapy drug.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapy drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with this compound, the chemotherapy drug, or the combination for the desired time period.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of the combination treatment on the expression and phosphorylation of key signaling proteins (e.g., Akt, p-Akt, Bcl-2, Bax).
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound and chemotherapy synergy.
Caption: General experimental workflow for assessing synergy.
Conclusion
The combination of this compound with conventional chemotherapy drugs presents a promising strategy to enhance anticancer efficacy and overcome drug resistance. The data and protocols provided herein serve as a valuable resource for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology. Further in vivo studies and clinical trials are warranted to translate these preclinical findings into effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Implications of a Polymethoxylated Flavone, this compound, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Perspective of this compound: A Small Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an adjuvant and chemotherapeutic sensitizer against various types of cancers: a comparative overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Tangeretin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation and evaluation of tangeretin delivery systems.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the oral bioavailability of this compound a significant area of research?
A1: this compound, a promising polymethoxyflavone found in citrus peels, exhibits numerous pharmacological benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] However, its clinical application is significantly limited by its poor water solubility and low oral bioavailability, which is often less than 3.05% for unprocessed suspensions.[2][3][4] Enhancing its oral bioavailability is crucial to achieving therapeutic concentrations in the body and unlocking its full medicinal potential.
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: The main strategies focus on encapsulating this compound into nanocarriers to improve its solubility, dissolution rate, and absorption. Key approaches include:
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range that can dissolve and protect this compound.
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound, offering advantages like controlled release and improved stability.
-
Cyclodextrin (B1172386) Inclusion Complexes: Formation of complexes where the this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, thereby increasing its aqueous solubility.
Q3: What are the key in vitro characterization techniques for this compound nanoformulations?
A3: Essential in vitro characterization techniques include:
-
Particle Size and Polydispersity Index (PDI) Analysis: Typically measured using Dynamic Light Scattering (DLS) to determine the size distribution of the nanoparticles.
-
Zeta Potential Measurement: Also determined by DLS, this indicates the surface charge of the nanoparticles and predicts their physical stability in suspension.
-
Encapsulation Efficiency (EE%): Quantifies the amount of this compound successfully encapsulated within the nanoparticles, often determined by separating the free drug from the encapsulated drug followed by quantification using High-Performance Liquid Chromatography (HPLC).
-
In Vitro Drug Release Studies: Assesses the rate and extent of this compound release from the formulation over time, commonly using a dialysis bag method in a simulated gastrointestinal fluid.
Q4: How is the in vivo bioavailability of this compound formulations evaluated?
A4: In vivo bioavailability is primarily assessed through pharmacokinetic studies in animal models, most commonly rats. This involves administering the this compound formulation orally and collecting blood samples at various time points to measure the concentration of this compound in the plasma using techniques like HPLC or UPLC-MS/MS. Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are then calculated to determine the extent and rate of absorption.
Troubleshooting Guides
Nanoemulsion Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Large and inconsistent particle size (High PDI) | 1. Insufficient homogenization energy. 2. Inappropriate surfactant concentration or type. 3. Ostwald ripening. | 1. Increase homogenization speed, time, or pressure. 2. Optimize the surfactant-to-oil ratio. Screen different surfactants or use a combination of surfactants. 3. Select an oil phase with lower aqueous solubility. |
| Phase separation or creaming upon storage | 1. Droplet aggregation due to low zeta potential. 2. Coalescence of oil droplets. | 1. Increase the concentration of the ionic surfactant to enhance electrostatic repulsion. 2. Use a combination of a small-molecule surfactant and a polymeric stabilizer to provide steric hindrance. |
| Low encapsulation efficiency | 1. Poor solubility of this compound in the oil phase. 2. Drug precipitation during the emulsification process. | 1. Screen different oils to find one with higher solubilizing capacity for this compound. 2. Ensure the temperature during formulation is sufficient to keep this compound dissolved in the oil phase. |
Solid Lipid Nanoparticle (SLN) Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Particle aggregation and gelation | 1. Insufficient surfactant concentration. 2. High lipid concentration. 3. Temperature fluctuations during storage. | 1. Increase the surfactant concentration or use a combination of surfactants for better steric and electrostatic stabilization. 2. Optimize the lipid concentration; lower concentrations often lead to smaller and more stable particles. 3. Store the SLN dispersion at a controlled temperature. |
| Drug expulsion during storage | 1. Polymorphic transition of the lipid matrix from a less ordered to a more perfect crystalline state. 2. High drug loading. | 1. Use a blend of different lipids to create a less-ordered lipid matrix. 2. Reduce the initial drug loading concentration. Consider preparing Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid into the solid lipid matrix. |
| Low entrapment efficiency for hydrophilic drugs (if applicable) | Partitioning of the hydrophilic drug to the external aqueous phase during production. | 1. Use a W/O/W double emulsion technique for preparation. 2. Modify the drug to a more lipophilic form (e.g., prodrug). |
Cyclodextrin Inclusion Complex Formation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low complexation efficiency | 1. Mismatched cavity size of the cyclodextrin for the this compound molecule. 2. Inefficient mixing or incubation conditions. 3. Presence of competing molecules in a complex matrix. | 1. Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) to find the best fit. 2. Increase stirring speed, optimize temperature, and allow for a sufficient incubation period. 3. Purify the extract to reduce the concentration of other compounds that might compete for the cyclodextrin cavity. |
| Precipitation of the complex | The solubility limit of the inclusion complex in the chosen solvent has been exceeded. | 1. Increase the volume of the solvent. 2. Gently heat the solution during complexation to increase solubility. 3. Use a more soluble cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD). |
| Difficulty in confirming complex formation | Insensitive characterization techniques or lack of clear evidence. | 1. Employ multiple characterization techniques such as UV-Vis spectroscopy, FT-IR, DSC, XRD, and NMR to obtain complementary evidence of complexation. 2. For UV-Vis, look for shifts in the absorption maxima. In DSC, the disappearance of the drug's melting peak is a strong indicator. |
Data Presentation: Comparison of this compound Formulations
Table 1: Physicochemical Properties of Different this compound Formulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | ~200 | < 0.3 | -30 to -40 | > 90% | |
| Solid Lipid Nanoparticles | 150 - 300 | < 0.4 | -20 to -35 | 70 - 90% | |
| Zein/β-lactoglobulin Nanoparticles | ~200 | ~0.2 | +30 to +40 | > 95% | |
| Cyclodextrin Complex | N/A | N/A | N/A | Stoichiometric |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Absolute Bioavailability (%) | Reference |
| This compound Suspension | 50 | 0.87 ± 0.33 | 340.00 ± 48.99 | 213.78 ± 80.63 | 27.11 | |
| This compound in HP-β-CD Solution | 50 | - | - | - | ~6.02 | |
| Emulsion with HPMC | - | 4- to 20-fold increase vs. crude oil suspension | - | - | - |
Note: Data is compiled from various sources and experimental conditions may vary.
Experimental Protocols
Particle Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of this compound nanoparticles.
Materials:
-
This compound nanoparticle suspension
-
Deionized water (filtered through a 0.22 µm filter)
-
Disposable cuvettes (for size measurement)
-
Disposable folded capillary cells (for zeta potential measurement)
-
DLS instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to achieve a count rate between 200 and 500 kcps. The final concentration will depend on the specific instrument and sample.
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes.
-
Select the appropriate measurement cell in the software (e.g., disposable sizing cuvette or folded capillary cell).
-
Set the dispersant to "Water" and ensure the temperature is set to 25°C.
-
-
Size Measurement:
-
Transfer the diluted sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument's cell holder.
-
Allow the sample to equilibrate to the set temperature for at least 2 minutes.
-
Perform the measurement, typically consisting of at least three replicate runs.
-
The software will report the Z-average diameter and the PDI.
-
-
Zeta Potential Measurement:
-
Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are trapped.
-
Place the cell into the instrument.
-
Allow for temperature equilibration.
-
Perform the measurement. The instrument applies an electric field and measures the particle velocity to calculate the electrophoretic mobility and, subsequently, the zeta potential.
-
Record the mean zeta potential value.
-
Determination of Encapsulation Efficiency (EE%) by HPLC
Objective: To quantify the percentage of this compound successfully encapsulated within the nanoparticles.
Materials:
-
This compound nanoparticle suspension
-
Centrifugal filter units (e.g., Amicon® Ultra, with a molecular weight cut-off appropriate to retain the nanoparticles)
-
Methanol or another suitable organic solvent to dissolve this compound
-
HPLC system with a UV detector
-
C18 column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid)
-
This compound standard solution of known concentration
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension (e.g., 1 mL).
-
Place it in a centrifugal filter unit.
-
Centrifuge at a specified speed and time (e.g., 10,000 x g for 15 minutes) to separate the aqueous phase containing the unencapsulated (free) this compound from the nanoparticles.
-
Collect the filtrate.
-
-
Quantification of Free Drug:
-
Analyze the filtrate using a validated HPLC method to determine the concentration of free this compound.
-
-
Determination of Total Drug Content:
-
Take the same known volume of the original nanoparticle suspension (before centrifugation).
-
Add a sufficient amount of an organic solvent (e.g., methanol) to disrupt the nanoparticles and dissolve all the this compound.
-
Vortex and sonicate the mixture to ensure complete dissolution.
-
Analyze this solution by HPLC to determine the total this compound concentration.
-
-
Calculation of Encapsulation Efficiency:
-
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
In Vitro Drug Release Study using Dialysis Method
Objective: To evaluate the release profile of this compound from the nanoformulation in a simulated gastrointestinal environment.
Materials:
-
This compound nanoformulation
-
Dialysis tubing (with a molecular weight cut-off that allows free this compound to pass through but retains the nanoparticles, e.g., 12-14 kDa)
-
Release medium (e.g., Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8, often containing a small amount of surfactant like Tween 80 to maintain sink conditions)
-
Beakers or dissolution apparatus
-
Shaking water bath or magnetic stirrer set to 37°C
-
Syringes and filters for sample collection
Procedure:
-
Preparation of Dialysis Bag:
-
Cut a piece of dialysis tubing of appropriate length and activate it according to the manufacturer's instructions (this usually involves soaking in water or buffer).
-
-
Loading the Sample:
-
Pipette a precise volume (e.g., 1-2 mL) of the this compound nanoformulation into the dialysis bag.
-
Securely close both ends of the bag with clamps.
-
-
Initiating the Release Study:
-
Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL).
-
Place the beaker in a shaking water bath at 37°C with a constant agitation speed (e.g., 100 rpm).
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of this compound released at each time point, correcting for the drug removed during sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Mandatory Visualization
Caption: Simplified signaling pathways affected by this compound.
Caption: Experimental workflow for evaluating this compound formulations.
References
- 1. Solid lipid nanoparticles and nanostructured lipid carriers as novel drug delivery systems: applications, advantages and disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress of Researches on Pharmacological Effects and Bioavailability of this compound [jstage.jst.go.jp]
- 3. Determination of this compound in Rat Plasma: Assessment of Its Clearance and Absolute Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Stability issues of Tangeretin in different solvent systems
Welcome to the technical support center for tangeretin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating stability issues associated with this compound in various solvent systems. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound is a polymethoxylated flavone (B191248) with poor water solubility. For creating stock solutions, organic solvents are necessary.
-
Dimethyl Sulfoxide (B87167) (DMSO): This is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro cell-based assays and analytical purposes.[1] Solutions of 2 mg/mL in DMSO have been shown to be stable for at least 7 days at room temperature (25°C).
-
Dimethylformamide (DMF): DMF is another suitable solvent, capable of dissolving this compound at concentrations up to 20 mg/mL.
-
Ethanol & Methanol: While this compound is soluble in these solvents, its solubility is lower compared to DMSO or DMF. They are often used as co-solvents or for specific extraction procedures. Methylation of flavonoids generally improves their metabolic stability and intestinal absorption.
It is always recommended to prepare fresh dilutions from the stock solution for your experiments. For long-term storage, stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q2: How should I handle this compound stock solutions to avoid precipitation in aqueous media?
A2: Precipitation is a common issue when diluting a concentrated DMSO stock solution into aqueous buffers or cell culture media due to this compound's hydrophobic nature. To minimize this:
-
Ensure the final concentration of DMSO in the aqueous medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Add the this compound stock solution to the aqueous medium dropwise while vortexing or gently swirling to facilitate rapid dispersion.
-
Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) before adding the compound.
Q3: What are the known degradation pathways for this compound?
A3: The primary degradation pathways for many flavonoids involve oxidation and photodegradation. For polymethoxylated flavones like this compound, metabolic degradation in vivo primarily involves demethylation and hydroxylation, leading to metabolites such as 4'-demethylthis compound. While specific data on the chemical degradation products of this compound in solution is limited, it is prudent to protect solutions from excessive light and oxygen.
Q4: How does pH affect the stability of this compound?
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Crystallization or precipitation in stock solution (DMSO) | 1. Solution is supersaturated.2. Temperature fluctuations during storage.3. Hygroscopic DMSO has absorbed water, reducing solubility. | 1. Gently warm the solution to 37°C and vortex to redissolve. If crystals persist, the concentration may be too high.2. Store aliquots at a stable temperature (-20°C or -80°C).3. Use fresh, anhydrous-grade DMSO for preparing stock solutions. |
| Precipitate forms upon dilution into aqueous buffer/media | 1. Low aqueous solubility of this compound exceeded.2. Final DMSO concentration is too low to maintain solubility.3. Interaction with components in the media. | 1. Perform a solubility test in your specific medium to determine the maximum workable concentration.2. Ensure proper mixing technique (see FAQ Q2).3. Prepare fresh dilutions immediately before use. |
| Solution changes color (e.g., turns yellow/brown) | 1. Oxidation of the flavonoid structure.2. Degradation due to light exposure or pH changes. | 1. Prepare fresh solutions. Consider degassing solvents or adding antioxidants if compatible with the experiment.2. Store stock solutions and handle working solutions protected from light. Ensure the pH of the final solution is controlled. |
| Inconsistent or reduced biological activity | 1. Degradation of this compound in the stock or working solution.2. Adsorption of the compound to plasticware. | 1. Verify the integrity of your stock solution using an analytical method like HPLC. Always use freshly prepared working solutions.2. Consider using low-adsorption microplates or glassware for sensitive assays. |
Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound in different systems.
Table 1: Stability of this compound in DMSO Stock Solution
| Solvent | Concentration | Storage Condition | Duration | Stability Outcome | Reference |
| DMSO | 2 mg/mL | Room Temperature (25°C) | 7 days | Stable | [1] |
Table 2: Stability of this compound in Rat Plasma
| Storage Condition | Duration | Analyte Recovery (%) | Reference |
| Short-term at 4°C | 24 hours | 87.3% - 98.4% | [1] |
| Long-term at -40°C | 14 days | 89.1% - 100.3% | [1] |
| After 3 Freeze-Thaw Cycles | N/A | 90.2% - 97.5% | [1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound for in vitro experiments.
-
Materials: this compound powder (>98% purity), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM). c. Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary. d. Aliquot the stock solution into single-use, light-protecting sterile tubes. e. Storage: For short-term use (up to 1 month), store at -20°C. For long-term storage, store at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol provides a general framework for an HPLC method to quantify this compound and assess its stability. Specific parameters may need optimization based on the available instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Gradient Program: A starting concentration of ~35% A, increasing to ~90% A over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 322 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: a. At each time point of the stability study, withdraw an aliquot of the this compound solution. b. Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve. c. If the sample is in a complex matrix (e.g., plasma), perform a protein precipitation step (e.g., with 3 volumes of ice-cold acetonitrile), centrifuge, and inject the supernatant.
-
Analysis: a. Construct a calibration curve using standards of known this compound concentrations. b. The percentage of this compound remaining at each time point is calculated by comparing the peak area to the peak area at the initial time point (T=0).
Visualized Workflows and Logic
// Nodes start [label="Inconsistent Experimental Results?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solution [label="Visually Inspect this compound Solution\n(Stock & Working)", fillcolor="#FBBC05", fontcolor="#202124"]; is_precipitate [label="Is there a precipitate?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; is_color_change [label="Has the solution changed color?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Troubleshooting Paths precipitate_actions [label="Action:\n1. Warm gently & vortex.\n2. Review final concentration.\n3. Use fresh, anhydrous DMSO for stock.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; color_change_actions [label="Action:\n1. Prepare fresh solutions.\n2. Protect from light.\n3. Check pH of medium.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_visual_issue [label="No Visual Issues", fillcolor="#FBBC05", fontcolor="#202124"]; check_hplc [label="Verify Concentration & Purity\nvia HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; degraded [label="Is compound degraded?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; degraded_actions [label="Action:\n1. Use fresh stock aliquot.\n2. Re-evaluate storage conditions\n(temp, light exposure).", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; not_degraded [label="Compound is Intact", fillcolor="#34A853", fontcolor="#FFFFFF"]; other_factors [label="Investigate other experimental\nvariables (e.g., cell health,\nreagent integrity, assay protocol).", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> check_solution; check_solution -> is_precipitate; is_precipitate -> precipitate_actions [label="Yes"]; is_precipitate -> is_color_change [label="No"]; is_color_change -> color_change_actions [label="Yes"]; is_color_change -> no_visual_issue [label="No"]; no_visual_issue -> check_hplc; check_hplc -> degraded; degraded -> degraded_actions [label="Yes"]; degraded -> not_degraded [label="No"]; not_degraded -> other_factors; } dot Caption: Troubleshooting Logic for this compound-Related Experiments.
References
Technical Support Center: Optimizing Tangeretin Dosage for Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tangeretin dosage for preclinical animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for this compound in preclinical animal studies?
A typical starting dose for oral administration of this compound in rodents ranges from 10 to 50 mg/kg body weight.[1][2][3][4][5] The optimal dose will depend on the animal model, the disease being studied, and the formulation used. For neuroprotective studies, doses of 10, 20, 50, 100, and 200 mg/kg have been used effectively. In cancer models, a common oral dose is 50 mg/kg. For anti-inflammatory effects, doses of 7.5 and 15 mg/kg have shown efficacy.
2. How can I improve the bioavailability of this compound?
This compound has poor water solubility, which limits its oral bioavailability. Several strategies can be employed to enhance its absorption:
-
Formulation with oils: this compound is lipophilic, and dissolving it in an appropriate oil carrier can significantly improve its solubility and absorption.
-
Emulsion-based delivery systems: Encapsulating this compound in emulsions, particularly those stabilized with whey protein and containing additives like hydroxypropyl methylcellulose (B11928114) (HPMC), has been shown to increase bioavailability substantially. The addition of HPMC can increase bioaccessibility from around 36% to 90%.
-
Lipid encapsulation: Using solid lipid nanoparticles or nanostructured lipid carriers can improve the delivery of this compound.
-
Microencapsulation: This is another feasible method to improve the bioaccessibility of polymethoxyflavones like this compound.
-
Use of cyclodextrins: Complexation with methylated β-cyclodextrin has been shown to double the absolute oral bioavailability of this compound.
3. What are the key pharmacokinetic parameters of this compound in rats?
Pharmacokinetic studies in rats provide valuable information for dose optimization. Following oral administration of 50 mg/kg this compound, the following parameters have been reported:
-
Cmax (Maximum plasma concentration): 0.87 ± 0.33 µg/mL
-
Tmax (Time to reach Cmax): 340.00 ± 48.99 minutes
-
t1/2 (Half-life): 342.43 ± 71.27 minutes
-
Absolute Oral Bioavailability: Approximately 27.11%
For intravenous administration of 5 mg/kg, the Cmax is 1.11 ± 0.41 µg/mL and the half-life is 69.87 ± 15.72 minutes.
4. Is this compound toxic at high doses?
This compound generally exhibits a good safety profile. Acute oral toxicity studies in mice showed no mortality at doses up to 3000 mg/kg. An in silico prediction for the LD50 of this compound is 5000 mg/kg. However, some studies suggest that daily low-dose administration may lead to a U-shaped dose-response curve with some hepatic changes.
Troubleshooting Guide
Issue 1: Low or variable efficacy in my animal model.
-
Potential Cause: Poor bioavailability of this compound.
-
Solution: Review your formulation. This compound's low water solubility is a major hurdle. Consider using one of the bioavailability enhancement strategies outlined in FAQ #2, such as creating an oil-based suspension, an emulsion, or using cyclodextrins.
-
-
Potential Cause: Inadequate dosage.
-
Solution: The effective dose can vary significantly between different disease models. For instance, neuroprotective effects have been observed at doses ranging from 10 to 200 mg/kg. If you are using a lower dose, a dose-escalation study may be necessary to find the optimal therapeutic window for your specific model.
-
-
Potential Cause: Route of administration.
-
Solution: While oral gavage is common, ensure proper technique to minimize variability in administration. For initial proof-of-concept studies, intraperitoneal (IP) injection might be considered to bypass first-pass metabolism, though this may not be relevant for modeling oral human consumption.
-
Issue 2: Unexpected side effects or signs of toxicity.
-
Potential Cause: Vehicle toxicity.
-
Solution: The vehicle used to dissolve or suspend this compound can have its own biological effects. For example, if using DMSO, ensure the final concentration is low and well-tolerated by the animal species. Always include a vehicle-only control group in your experimental design.
-
-
Potential Cause: High dosage for chronic studies.
-
Solution: While acute toxicity is low, sub-chronic high doses could lead to unforeseen issues. Consider reducing the dose or the frequency of administration. Monitor animal welfare closely, including body weight, food and water intake, and general behavior.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) | Reference(s) |
| Cmax | 0.87 ± 0.33 µg/mL | 1.11 ± 0.41 µg/mL | |
| Tmax | 340.00 ± 48.99 min | N/A | |
| t1/2 | 342.43 ± 71.27 min | 69.87 ± 15.72 min | |
| AUC | 213.78 ± 80.63 minµg/mL | 78.85 ± 7.39 minµg/mL | |
| Absolute Bioavailability | 27.11% | N/A |
Table 2: Effective Doses of this compound in Preclinical Models
| Therapeutic Area | Animal Model | Dosage Range | Route | Reference(s) |
| Neuroprotection | Rat (Parkinson's model) | 10-20 mg/kg/day | Oral | |
| Rat (Cognitive impairment) | 50, 100, 200 mg/kg/day | Oral | ||
| Rat (Global cerebral ischemia) | 5, 10, 20 mg/kg | Oral | ||
| Mouse (Memory enhancement) | 10, 20 mg/kg | Oral | ||
| Anti-cancer | Rat (Mammary carcinoma) | 50 mg/kg/day | Oral | |
| Anti-inflammatory | Mouse (COPD model) | 7.5, 15 mg/kg | Oral |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is based on methodologies described in preclinical studies.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Tween 80 in saline, corn oil)
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Appropriate volume tubes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired concentration and the total volume to be prepared.
-
Vehicle Preparation: Prepare the chosen vehicle. For example, to make a 0.5% Tween 80 solution, add 0.5 mL of Tween 80 to 99.5 mL of sterile saline.
-
Suspension Preparation:
-
Method A (Mortar and Pestle): Add a small amount of the vehicle to the this compound powder in a mortar and triturate to form a smooth paste. Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Method B (Homogenizer): Place the this compound powder in a suitable tube and add the full volume of the vehicle. Use a homogenizer to disperse the powder until a uniform suspension is achieved.
-
-
Sonication/Vortexing: Vortex the suspension vigorously for several minutes. For better dispersion, sonicate the suspension for 10-15 minutes.
-
Storage and Administration: Store the suspension at 4°C and protect it from light. Before each administration, vortex the suspension thoroughly to ensure homogeneity. Administer the suspension to the animals using an appropriate gauge oral gavage needle.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting flowchart for low efficacy of this compound.
References
- 1. This compound offers neuroprotection against colchicine-induced memory impairment in Wistar rats by modulating the antioxidant milieu, inflammatory mediators and oxidative stress in the brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue distribution and neuroprotective effects of citrus flavonoid this compound in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Improves the Memory of Swiss Mice, Suggesting Potential Molecular Interventions Through Animal Behavior Assessments and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotherapeutic effect of this compound, a polymethoxylated flavone studied in 7, 12-dimethylbenz(a)anthracene induced mammary carcinoma in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound confers neuroprotection, cognitive and memory enhancement in global cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Tangeretin Delivery for Cancer Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental application of Tangeretin for cancer therapy.
I. Frequently Asked Questions (FAQs)
This section addresses common issues related to the inherent properties of this compound and the formulation of delivery systems.
FAQ 1: My this compound won't dissolve in aqueous buffers for my in vitro assays. What should I do?
Answer: This is a common issue due to this compound's poor water solubility.[1][2] Here are a few troubleshooting steps:
-
Co-solvents: For initial in vitro screening, you can dissolve this compound in a small amount of a biocompatible organic solvent like DMSO before diluting it to the final concentration in your cell culture medium.[3] Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%).
-
Encapsulation: For more advanced studies and to mimic in vivo conditions, encapsulating this compound in a delivery system is the recommended approach. Nanoformulations such as nanoparticles, liposomes, or emulsions can significantly improve its aqueous dispersibility.[1][4]
FAQ 2: I'm observing low bioavailability of this compound in my animal studies. How can I improve this?
Answer: Low oral bioavailability is a primary challenge for the therapeutic application of this compound. This is often due to its poor solubility and rapid metabolism. To enhance bioavailability:
-
Nano-delivery Systems: Utilizing nano-delivery systems like polymeric nanoparticles, solid lipid nanoparticles (SLNs), or nanoemulsions can protect this compound from premature degradation and enhance its absorption in the gastrointestinal tract.
-
Emulsion-Based Delivery: Emulsion systems have been shown to significantly improve the oral efficacy of this compound by increasing its solubility and absorption.
FAQ 3: What are the key signaling pathways modulated by this compound that I should investigate in my cancer model?
Answer: this compound has been shown to modulate several critical signaling pathways involved in cancer progression. Key pathways to investigate include:
-
Apoptosis Induction: this compound can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways by modulating the expression of Bcl-2 family proteins and activating caspases. It can also upregulate p53, a key tumor suppressor.
-
Cell Cycle Arrest: It can cause cell cycle arrest, often at the G1 or G2/M phase, by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Proliferation and Metastasis: this compound can suppress cancer cell proliferation by modulating pathways like PI3K/Akt/mTOR, MAPK, and JAK/STAT. It also inhibits metastasis by downregulating matrix metalloproteinases (MMPs).
-
Anti-angiogenesis: It has been shown to inhibit angiogenesis by reducing the expression of Vascular Endothelial Growth Factor (VEGF).
II. Troubleshooting Guides for this compound Delivery Systems
This section provides specific troubleshooting advice for common problems encountered during the formulation and characterization of this compound-loaded nanoparticles.
Problem 1: Low Encapsulation Efficiency of this compound in Nanoparticles.
| Potential Cause | Troubleshooting Suggestion |
| Poor affinity of this compound for the nanoparticle core material. | - Modify the nanoparticle composition to enhance hydrophobic interactions with this compound. - For polymeric nanoparticles, select a polymer with a more hydrophobic core. |
| This compound leakage during the formulation process. | - Optimize the formulation parameters, such as the homogenization speed or sonication time, to minimize drug leakage. - For emulsion-based methods, consider using a co-surfactant to improve droplet stability. |
| Inaccurate measurement of encapsulated this compound. | - Ensure complete separation of the nanoparticles from the unencapsulated drug before quantification. - Validate your analytical method (e.g., HPLC, UV-Vis spectroscopy) for accuracy and precision. |
Problem 2: Large Particle Size or Polydispersity of the Nanoparticle Formulation.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient homogenization or sonication. | - Increase the homogenization speed or sonication power and duration. - Optimize the concentration of the surfactant or stabilizer. |
| Aggregation of nanoparticles. | - Ensure the concentration of the stabilizing agent is sufficient to cover the nanoparticle surface. - Adjust the pH or ionic strength of the dispersion medium to enhance electrostatic repulsion between particles. |
| Suboptimal formulation parameters. | - Systematically vary the ratio of the organic to the aqueous phase and the concentration of the polymer and drug. |
Problem 3: Burst Release of this compound from the Nanoparticles.
| Potential Cause | Troubleshooting Suggestion | | High concentration of this compound adsorbed on the nanoparticle surface. | - Improve the washing steps during nanoparticle purification to remove surface-bound drug. | | Porous or unstable nanoparticle structure. | - Increase the polymer concentration or use a polymer with a higher molecular weight to create a denser core. - Consider cross-linking the nanoparticle matrix to control the drug release rate. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and evaluation of this compound-loaded nanoparticles.
Protocol 1: Formulation of this compound-Loaded Zein/β-Lactoglobulin Nanoparticles
-
Preparation of Organic Phase: Dissolve Zein and this compound in an organic solvent (e.g., ethanol).
-
Preparation of Aqueous Phase: Dissolve β-lactoglobulin in deionized water.
-
Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under constant stirring.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated this compound and excess surfactant.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for long-term storage.
Protocol 2: Characterization of this compound Nanoparticles
-
Particle Size and Zeta Potential:
-
Disperse the nanoparticle powder in deionized water.
-
Analyze the dispersion using Dynamic Light Scattering (DLS) for particle size and electrophoretic light scattering for zeta potential.
-
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the nanoparticles from the aqueous dispersion by centrifugation.
-
Measure the concentration of free this compound in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL% = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100
-
-
-
In Vitro Drug Release:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, with a small amount of a surfactant like Tween 80 to ensure sink conditions).
-
Incubate the dispersion at 37°C with constant shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Centrifuge the collected samples to separate the nanoparticles.
-
Quantify the amount of this compound released into the supernatant using HPLC or UV-Vis spectrophotometry.
-
IV. Data Presentation
Table 1: Physicochemical Properties of Different this compound Nanoformulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Zein/β-lactoglobulin Nanoparticles | 150 - 250 | < 0.3 | -25 to -35 | > 85 | |
| Emulsion-based System | 200 - 500 | Not Reported | Not Reported | Not Reported | |
| pH-sensitive ZnO Quantum Dots | < 50 | Not Reported | Not Reported | ~80 |
V. Visualization of Signaling Pathways and Workflows
Diagram 1: Key Signaling Pathways Modulated by this compound in Cancer Cells
Caption: this compound's multi-target effects on cancer cell signaling.
Diagram 2: Experimental Workflow for this compound Nanoparticle Formulation and Evaluation
Caption: A generalized workflow for developing this compound nanoparticles.
References
Troubleshooting Tangeretin precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the use of tangeretin in cell culture experiments, with a specific focus on preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating immediately after I add it to my cell culture medium?
This is the most common issue encountered and is almost always due to the poor aqueous solubility of this compound.[1] this compound is a highly hydrophobic and non-polar compound, meaning it does not dissolve well in water-based solutions like cell culture media.[1][2] The precipitation occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into the aqueous medium, causing the this compound to crash out of solution.
To diagnose the issue, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Q2: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound for cell culture applications. While other organic solvents can dissolve this compound, DMSO offers the best balance of high solubility and compatibility with most cell culture protocols.
This compound Solubility Data
| Solvent | Reported Solubility | Source(s) |
|---|---|---|
| DMSO | 10 - 37.2 mg/mL | |
| DMF | 20 mg/mL | |
| Ethanol | 0.5 mg/mL | |
| Methanol | Soluble (qualitative) |
| Water | Insoluble | |
Q3: What is the maximum concentration of DMSO my cells can tolerate?
The tolerance to DMSO is cell-line dependent and time-dependent. Primary cells are often more sensitive than immortalized cancer cell lines. It is crucial to run a vehicle control (media with the same final DMSO concentration as your experimental samples) to ensure that observed effects are from the this compound and not the solvent.
General Guidelines for Final DMSO Concentration in Cell Culture
| Final DMSO % (v/v) | General Effect & Recommendation | Source(s) |
|---|---|---|
| ≤ 0.1% | Considered safe for nearly all cell lines. Recommended for sensitive cells or long-term incubation. | |
| 0.1% - 0.5% | Widely used and generally non-toxic for most robust cell lines. This is a common working range. | |
| 0.5% - 1.0% | May be tolerated by some cell lines for shorter exposures, but the risk of off-target effects or cytotoxicity increases. |
| > 1.0% | Not recommended for most applications. Likely to cause cytotoxicity or significant changes in gene expression. | |
Q4: My media looks fine after adding this compound, but it's cloudy or has visible crystals the next day. What should I do?
This indicates delayed precipitation. It can happen if the this compound concentration is near its solubility limit in the medium. Over time, as temperature and pH fluctuate slightly in the incubator, the compound can fall out of solution.
Troubleshooting Steps:
-
Reduce Concentration: The simplest solution is to lower the final working concentration of this compound.
-
Increase Serum: If your protocol allows, increasing the serum percentage (e.g., from 5% to 10% FBS) can help stabilize hydrophobic compounds.
-
Check for Evaporation: Ensure your plates are properly humidified to prevent the medium from concentrating over time, which would increase the relative this compound concentration.
Experimental Protocols & Workflows
Adhering to a careful preparation protocol is the best way to prevent precipitation.
Caption: General workflow for preparing this compound solutions.
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Calculate Mass: this compound (MW = 372.37 g/mol ). To make 1 mL of a 50 mM stock, you need:
-
0.050 mol/L * 0.001 L * 372.37 g/mol = 0.0186 g = 18.6 mg .
-
-
Weigh Compound: Accurately weigh 18.6 mg of this compound powder into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile, cell-culture grade 100% DMSO.
-
Dissolve: Vortex vigorously for 1-2 minutes. If crystals persist, sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear.
-
Store: Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Preparation of a 50 µM Working Solution in Cell Culture Media
This protocol demonstrates the critical dilution step to prevent precipitation.
-
Pre-warm Media: Warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.
-
Calculate Dilution: To get a 50 µM final concentration from a 50 mM stock, you need a 1:1000 dilution. This means 1 µL of stock for every 1 mL of media. The final DMSO concentration will be 0.1%.
-
Perform Dilution:
-
Pipette the required volume of pre-warmed media into a sterile conical tube.
-
Place the tube on a vortex mixer set to a medium speed.
-
While the media is vortexing, slowly pipette the 50 mM DMSO stock solution dropwise into the vortex. This gradual introduction is key to preventing precipitation.
-
-
Final Mix: Once the stock is added, continue vortexing for another 10-15 seconds to ensure homogeneity.
-
Treat Cells: Use the freshly prepared medium to treat your cells immediately. Do not store diluted this compound in aqueous media for long periods.
This compound Signaling Pathway
This compound has been shown to modulate several key signaling pathways involved in cell proliferation and survival. One of the most frequently cited is the PI3K/Akt/mTOR pathway, which this compound often inhibits.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
Technical Support Center: Enhancing the Dissolution Rate of Tangeretin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to increase the dissolution rate of Tangeretin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the dissolution of this compound?
This compound, a polymethoxylated flavone (B191248) found in citrus peels, exhibits poor water solubility due to its hydrophobic and crystalline nature.[1] This low aqueous solubility is a significant barrier, limiting its oral bioavailability and therapeutic efficacy in preclinical and clinical research, making formulation development a critical challenge.
Q2: What are the most effective strategies to increase the dissolution rate of this compound?
Several advanced formulation techniques can be employed to enhance the dissolution rate of this compound. The most common and effective methods include:
-
Particle Size Reduction (Nanoformulations): Decreasing the particle size of this compound to the nanoscale dramatically increases the surface area-to-volume ratio, which can lead to improved dissolution rates.[1][2] A common method for this is the solvent-antisolvent precipitation technique.
-
Cyclodextrin (B1172386) Inclusion Complexation: This technique encapsulates the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, which has a hydrophilic exterior. This complexation effectively masks the lipophilic character of this compound, thereby increasing its apparent water solubility.
-
Amorphous Solid Dispersions (ASDs): This method involves dispersing this compound in a hydrophilic polymer matrix in a solid state. By reducing the drug's particle size to a molecular level and improving its wettability, solid dispersions can significantly enhance the dissolution rate and solubility.
-
Emulsion-Based Delivery Systems: Encapsulating this compound within oil-in-water emulsions can improve its solubility and bioaccessibility. The addition of biopolymers like hydroxypropyl methylcellulose (B11928114) (HPMC) to these emulsions can further enhance these effects.
-
Co-crystallization: This approach involves combining this compound with a benign coformer molecule to create a new crystalline solid with different, and often improved, physicochemical properties, including solubility and dissolution rate.
Q3: How much can these methods improve the dissolution or bioavailability of this compound?
The effectiveness of each method can vary significantly. Below is a summary of reported quantitative improvements for this compound and similar flavonoids.
Data Presentation: Comparison of Dissolution Enhancement Methods
| Method | Carrier/Technology | Key Findings | Reference |
| Nanoformulation | Solvent-Antisolvent Precipitation with Natural Surfactants | Produced uniform nano-Tangeretin particles with an average size of 428.73 ± 30.25 nm. The process significantly reduced particle size, which is hypothesized to enhance solubility. | |
| Cyclodextrin Complexation | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | Increased the water solubility of this compound by ten times. | |
| Cyclodextrin Complexation | β-cyclodextrin (β-CD), HP-β-CD, Trimethyl-β-CD (TM-β-CD) | In simulated gastric juice (pH 1.5), the stability of this compound inclusion complexes increased by 10.45%, 17.11%, and 15.18% for β-CD, HP-β-CD, and TM-β-CD, respectively. | |
| Emulsion-Based System | Whey Protein-Stabilized Emulsion with HPMC | Increased the in vitro bioaccessibility of this compound from approximately 36% to 90%. In vivo studies in rats showed a 4- to 20-fold increase in plasma concentration. | |
| Microencapsulation | Citrus Pectin Mixture with Bergamot Oil | Achieved encapsulation efficiencies of 75.64% for low (0.2% w/w) and 55.51% for high (2% w/w) this compound concentrations. | |
| Amorphous Solid Dispersion | Not specified for this compound, but for Nobiletin (a similar compound) with methyl hesperidin | The dissolution rate was improved up to 7.5 times. |
Troubleshooting Guides
| Issue Encountered | Potential Cause | Recommended Solution |
| Low yield of nanoparticles during solvent-antisolvent precipitation. | Inefficient mixing; improper solvent-to-antisolvent ratio; suboptimal surfactant concentration. | Optimize homogenization speed and rotor diameter. Experiment with different solvent-to-antisolvent ratios and systematically screen surfactant types and concentrations. |
| Poor encapsulation efficiency in cyclodextrin complexes. | Unsuitable type of cyclodextrin; inefficient preparation method; incorrect drug-to-cyclodextrin ratio. | Experiment with different cyclodextrins (e.g., β-CD, HP-β-CD) to find the best fit. Try different preparation methods such as kneading, co-evaporation, or freeze-drying. Optimize the molar ratio of this compound to cyclodextrin. |
| Precipitation of this compound from the formulation over time. | The solution is supersaturated and thermodynamically unstable. | For solid dispersions, consider adding a precipitation inhibitor like HPMC to the formulation. For cyclodextrin complexes, ensure the concentration is below the solubility limit of the complex. |
| Inconsistent dissolution profiles between batches of solid dispersions. | Variability in the amorphous state; incomplete solvent removal; inconsistent drug-polymer distribution. | Ensure complete solvent removal by optimizing drying time and temperature. Utilize characterization techniques like XRD and DSC to confirm the amorphous state and rule out crystallinity in each batch. |
Experimental Protocols
Protocol 1: Preparation of Nano-Tangeretin by Solvent-Antisolvent Precipitation
This protocol is based on the method described by Huang et al. (2025).
-
Preparation of Solutions:
-
Solvent Phase: Prepare a this compound solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of approximately 5.23 mg/mL.
-
Antisolvent Phase: Prepare a 4.72% (w/v) aqueous solution of a suitable natural surfactant (e.g., tea saponin).
-
-
Precipitation Process:
-
Place 100 mL of the surfactant aqueous solution (antisolvent) into a reaction tank equipped with a homogenizer.
-
Spray the this compound-DMSO solution into the reaction tank using a vacuum peristaltic pump at a controlled flow rate (e.g., 15 mL/min).
-
Simultaneously, homogenize the mixture at a constant speed (e.g., 1200 r/min) using a rotor of appropriate diameter (e.g., 20 mm).
-
-
Recovery:
-
Collect the resulting nanoparticle suspension.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove residual DMSO and surfactant.
-
Freeze-dry the washed nanoparticles to obtain a fine powder.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Solvent Evaporation
This is a general procedure adapted for this compound based on methods for other flavonoids.
-
Dissolution:
-
Select a common volatile solvent in which both this compound and the chosen cyclodextrin (e.g., HP-β-CD) are readily soluble.
-
Dissolve this compound and HP-β-CD in the selected solvent in a predetermined molar ratio (e.g., 1:1).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the solution using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50 °C).
-
-
Drying and Pulverization:
-
Further dry the resulting solid mass in a vacuum oven to ensure complete removal of any residual solvent.
-
Gently grind the dried complex into a fine powder using a mortar and pestle.
-
Protocol 3: Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
This protocol is a general guideline for HME, a technique used for similar poorly soluble compounds like naringenin.
-
Pre-mixing:
-
Physically mix this compound with a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) - PVP, HPMC) and a plasticizer (e.g., propylene (B89431) glycol) at a specific weight ratio (e.g., 1:8.5:0.5 Drug:Polymer:Plasticizer).
-
-
Hot-Melt Extrusion:
-
Feed the physical mixture into a twin-screw extruder.
-
Set the extrusion temperature profile (e.g., 180–200°C) and screw speed (e.g., 100 rpm) to ensure the mixture melts and forms a homogenous dispersion without thermal degradation of this compound.
-
-
Cooling and Milling:
-
Cool the extrudate at room temperature.
-
Pulverize the cooled extrudate using a suitable mill.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Mandatory Visualizations
Caption: Workflow for Nano-Tangeretin Preparation.
References
Preventing degradation of Tangeretin during extraction
Welcome to the technical support center for the extraction of Tangeretin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The main factors contributing to the degradation of this compound during extraction are elevated temperatures, unsuitable pH levels, the type of solvent used, exposure to light, and the presence of oxygen and oxidative enzymes.[1][2] High temperatures can accelerate chemical reactions that break down the flavonoid structure, while extreme pH values can also lead to instability. The choice of solvent is crucial as it can influence both extraction efficiency and the stability of this compound. Exposure to UV light and oxygen can lead to photodegradation and oxidation.
Q2: Which solvents are recommended for this compound extraction to minimize degradation?
A2: For this compound extraction, polar organic solvents are generally effective. Ethanol (B145695) and methanol (B129727) are commonly used, often in aqueous mixtures.[3][4] The use of ethanol is often preferred due to its lower toxicity. Some studies have shown that a mixture of ethanol and water can improve extraction efficiency. For instance, 50% ethanol has been used effectively in ultrasonic-assisted extraction.[5] It is important to use high-purity solvents to avoid contaminants that could catalyze degradation reactions.
Q3: What is the optimal temperature range for extractions to maintain this compound stability?
A3: To minimize thermal degradation, it is generally recommended to keep extraction temperatures moderate. For conventional solvent extraction methods, a temperature range of 25°C to 70°C is often employed. One study on the extraction of nobiletin (B1679382) and this compound from Citrus poonensis peels using liquid CO2 with an ethanol entrainer was conducted at 25°C. While higher temperatures might increase extraction yield, they also significantly increase the risk of degradation. For techniques like microwave-assisted extraction, shorter extraction times can be used at higher power levels, but careful optimization is necessary to prevent localized overheating.
Q4: How does pH affect the stability of this compound during extraction?
A4: The stability of flavonoids, including this compound, is significantly influenced by pH. Generally, flavonoids are more stable in acidic conditions. In simulated human gastric juice with a pH of 1.5, the stability of a this compound-cyclodextrin inclusion complex was shown to increase. Alkaline conditions can lead to the degradation of the flavonoid structure. Therefore, maintaining a neutral to slightly acidic pH during the extraction process is advisable.
Q5: Can antioxidants be used to prevent the degradation of this compound?
A5: Yes, the addition of antioxidants can help prevent the oxidative degradation of this compound. Ascorbic acid (Vitamin C) is a commonly used antioxidant in extraction processes. It can help to quench reactive oxygen species and protect this compound from oxidation, especially when the extraction is performed in the presence of light and oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation during extraction. | - Optimize Temperature: Lower the extraction temperature. For conventional methods, aim for a range of 25-70°C. - Adjust pH: Ensure the extraction solvent is neutral or slightly acidic. - Protect from Light: Conduct the extraction in amber glassware or a dark environment to prevent photodegradation. - Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. - Add Antioxidants: Consider adding ascorbic acid to the extraction solvent. |
| Inefficient extraction. | - Solvent Selection: Test different solvent systems. A mixture of ethanol and water (e.g., 50% ethanol) may be more effective than a pure solvent. - Particle Size: Ensure the plant material is finely ground to increase the surface area for extraction. - Extraction Time: Optimize the extraction time. Prolonged extraction, even at moderate temperatures, can lead to degradation. - Modern Extraction Techniques: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction times. | |
| Presence of unknown peaks in HPLC/UPLC chromatogram. | Formation of degradation products. | - Analyze Degradation Products: Use techniques like LC-MS/MS to identify the degradation products. Common degradation pathways for flavonoids include oxidation and cleavage of the heterocyclic ring. - Review Extraction Conditions: Re-evaluate and optimize all extraction parameters (temperature, pH, light, oxygen exposure) to minimize the formation of these products. |
| Inconsistent results between batches. | Variability in extraction conditions or raw material. | - Standardize Protocol: Strictly control all extraction parameters for each batch. - Raw Material Quality: Ensure the citrus peel raw material is of consistent quality and stored properly (e.g., dried and stored in a dark, cool place) to prevent enzymatic degradation before extraction. |
Quantitative Data on this compound Stability and Extraction
Table 1: Comparison of this compound Yield in Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | This compound Yield (mg/g dry peel) | Reference |
| Liquid CO₂ with Ethanol Entrainer | CO₂ + Ethanol | 25 | 60 min | 4.4 | |
| Conventional Ethanol Extraction | Ethanol | 25 | - | ~3.7 | |
| Ionic Liquid/Organic Solvent | [C2mim][(MeO)(H)PO2]/Acetone (1:1 w/w) | 25 | - | Higher than organic solvent alone | |
| Ultrasonic-Assisted Extraction (UAE) | 50% Ethanol | - | - | Higher than ddH₂O |
Note: The yields are indicative and can vary based on the specific plant material and detailed experimental conditions.
Table 2: Stability of this compound in Rat Plasma
| Condition | Temperature (°C) | Duration | Stability | Reference |
| Short-term | 4 | 24 h | Stable | |
| Long-term | -40 | 14 days | Stable | |
| Freeze-thaw cycles | -80 to 25 | 3 cycles | Stable | |
| Post-preparative | 25 | 24 h | Stable |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize this compound yield while minimizing degradation by using a shorter extraction time and controlled temperature.
Materials:
-
Dried and powdered citrus peels
-
50% Ethanol (v/v) in deionized water
-
Ultrasonic bath/probe
-
Amber glass flasks
-
Centrifuge
-
Rotary evaporator
-
HPLC or UPLC system for analysis
Procedure:
-
Sample Preparation: Weigh 1 gram of finely powdered citrus peel and place it into a 50 mL amber glass flask.
-
Solvent Addition: Add 20 mL of 50% ethanol to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the sonication frequency and power according to your equipment's specifications (optimization may be required). Perform the extraction for 30 minutes. Monitor the temperature of the water bath and ensure it does not exceed 40°C.
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
-
Solvent Evaporation: Transfer the supernatant to a round-bottom flask and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C.
-
Quantification: Re-dissolve the dried extract in a known volume of mobile phase and analyze the this compound content using a validated HPLC or UPLC method.
Protocol 2: Conventional Solvent Extraction with Degradation Prevention Measures
This protocol outlines a standard solvent extraction method with specific steps to minimize this compound degradation.
Materials:
-
Dried and powdered citrus peels
-
Ethanol (95%)
-
Ascorbic acid (optional)
-
Shaking incubator or magnetic stirrer with hotplate
-
Amber glass flasks
-
Filtration system (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
-
HPLC or UPLC system for analysis
Procedure:
-
Sample Preparation: Weigh 5 grams of powdered citrus peel into a 250 mL amber glass flask.
-
Solvent Preparation: Prepare 100 mL of 95% ethanol. For enhanced stability, consider dissolving ascorbic acid into the solvent at a concentration of 0.1% (w/v).
-
Extraction: Add the solvent to the flask containing the citrus peel. Place the flask in a shaking incubator or on a magnetic stirrer with the temperature set to 40°C. Extract for 2 hours with constant agitation.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to remove the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
-
Quantification: Re-dissolve the resulting extract in the mobile phase for subsequent analysis by HPLC or UPLC.
Visualizations
Caption: Factors influencing this compound degradation and preventive measures.
Caption: Workflow for this compound extraction with key degradation control points.
References
- 1. Progress of Researches on Pharmacological Effects and Bioavailability of this compound [jstage.jst.go.jp]
- 2. Innovative “Green” and Novel Strategies for the Extraction of Bioactive Added Value Compounds from Citrus Wastes—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Nano-Tangeretin Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the nano-tangeretin recrystallization process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nano-tangeretin recrystallization process using the solvent-antisolvent precipitation method.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| 1. No precipitate or very low yield of nano-tangeretin is observed after adding the tangeretin solution to the antisolvent. | a) This compound concentration is too low: The solution is not supersaturated enough to induce precipitation. b) Too much solvent was used: An excess of the solvent (e.g., DMSO) can keep the this compound dissolved even after addition to the antisolvent.[1][2] c) Inadequate mixing: Poor dispersion of the this compound solution in the antisolvent can lead to localized areas of low supersaturation. | a) Increase the concentration of the this compound solution. The optimal concentration has been reported to be around 5.23 mg/mL.[3][4] b) Reduce the volume of the solvent used to dissolve the this compound. Aim for the minimum amount of solvent required for complete dissolution at room temperature.[1] c) Ensure vigorous and consistent stirring or homogenization of the antisolvent during the addition of the this compound solution. A homogenization rate of 1200 r/min has been used successfully. |
| 2. The resulting particles are larger than the desired nano-size range (e.g., >500 nm). | a) Slow addition rate of this compound solution: A slow addition rate can lead to fewer nucleation sites and more crystal growth, resulting in larger particles. b) Ineffective surfactant: The chosen surfactant may not be adequately stabilizing the nanoparticles, leading to aggregation. c) Suboptimal surfactant concentration: The surfactant concentration may be too low to effectively coat the surface of the nanoparticles. | a) Increase the flow rate of the this compound solution into the antisolvent. A flow rate of 15 mL/min has been shown to be effective. b) Screen different natural surfactants to find one that provides better stabilization. c) Optimize the surfactant concentration. A concentration of around 4.72% has been identified as optimal in some studies. |
| 3. The nano-tangeretin particles are highly aggregated. | a) Insufficient surfactant stabilization: The surfactant may not be providing a sufficient steric or electrostatic barrier to prevent particle aggregation. b) Inappropriate solvent/antisolvent system: The properties of the solvent and antisolvent may not be ideal for promoting stable nanoparticle formation. c) Post-precipitation processing: The method of washing or drying the nanoparticles may be causing aggregation. | a) Increase the surfactant concentration or try a different surfactant. b) While DMSO and deionized water are a common system, exploring other solvent/antisolvent combinations may be necessary for your specific setup. c) Consider alternative drying methods such as freeze-drying, which can sometimes reduce aggregation compared to air or oven drying. |
| 4. The nano-tangeretin appears amorphous or has low crystallinity. | a) Rapid precipitation: The solvent-antisolvent method is a rapid precipitation technique, which can sometimes lead to the formation of amorphous material. b) Presence of surfactant: The surfactant molecules on the surface of the nanoparticles can interfere with crystal lattice formation. | a) This is an inherent characteristic of this rapid precipitation method. If higher crystallinity is required, consider post-processing steps like annealing, though this may increase particle size. b) The presence of a surfactant is crucial for size control and stability in this method. The trade-off between crystallinity and particle size/stability should be considered based on the application. |
| 5. The process is not reproducible, leading to batch-to-batch variation in particle size and yield. | a) Inconsistent process parameters: Small variations in temperature, stirring speed, addition rate, or concentrations can lead to different outcomes. b) Variability in raw materials: The purity of this compound, solvents, and surfactants can affect the recrystallization process. | a) Strictly control all experimental parameters. Use calibrated equipment and maintain a consistent environment. b) Ensure the use of high-purity reagents and document the source and batch number of all materials used. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a solvent-antisolvent precipitation method for producing nano-tangeretin?
A1: The solvent-antisolvent precipitation technique is an effective method for producing nano-sized particles of poorly water-soluble compounds like this compound. It works by dissolving the compound in a solvent and then rapidly mixing it with an antisolvent in which the compound is insoluble. This rapid change in solubility causes the compound to precipitate out as nanoparticles.
Q2: Why are surfactants used in the nano-tangeretin recrystallization process?
A2: Surfactants play a crucial role in controlling the particle size and preventing the aggregation of the newly formed nanoparticles. They adsorb onto the surface of the nanoparticles, providing a protective layer that stabilizes them in the suspension.
Q3: What are the optimal conditions for nano-tangeretin recrystallization using DMSO and water?
A3: Based on a study using a Plackett–Burman and Box–Behnken design, the optimal preparation conditions were identified as a this compound-dimethyl sulfoxide (B87167) (DMSO) solution concentration of 5.23 mg/mL, a surfactant concentration of 4.72%, and a rotor diameter of 20 mm for homogenization. Under these conditions, uniform nano-tangeretin particles with an average size of approximately 428.73 nm were produced.
Q4: How can I characterize the produced nano-tangeretin particles?
A4: A variety of techniques can be used to characterize nano-tangeretin particles, including:
-
Particle Size and Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Crystal Structure: X-ray Diffraction (XRD).
-
Chemical Integrity: Infrared Spectroscopy (IR) to confirm that the chemical structure of this compound has not changed.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to analyze the thermal behavior.
Q5: Does the nano-recrystallization process affect the bioactivity of this compound?
A5: Yes, the nano-recrystallization process has been shown to enhance the bioactivity of this compound. For instance, nano-tangeretin has demonstrated a significant increase in free radical scavenging activity compared to unprocessed this compound powder.
Experimental Protocols
Optimized Protocol for Nano-Tangeretin Recrystallization
This protocol is based on the optimized solvent-antisolvent precipitation method described by Huang et al. (2025).
Materials:
-
This compound (purity ≥98%)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Natural surfactant (e.g., tea saponin, peanut protein isolate, sucrose (B13894) fatty acid ester, or alkyl glucoside)
-
Vacuum peristaltic pump
-
Homogenizer
Procedure:
-
Preparation of this compound Solution: Prepare a this compound solution in DMSO at a concentration of 5.23 mg/mL at room temperature (25 °C).
-
Preparation of Antisolvent Solution: In a reaction tank, prepare a 100 mL aqueous solution of the chosen natural surfactant at a concentration of 4.72%.
-
Precipitation:
-
Begin homogenizing the surfactant solution at a rate of 1200 r/min using a homogenizer with a 20 mm rotor diameter.
-
Using a vacuum peristaltic pump, spray the this compound solution into the reaction tank at a flow rate of 15 mL/min.
-
-
Collection and Drying:
-
Collect the resulting nano-tangeretin precipitate by filtration or centrifugation.
-
Wash the precipitate with deionized water to remove any residual DMSO and surfactant.
-
Dry the nano-tangeretin particles. Freeze-drying is recommended to minimize aggregation.
-
Mandatory Visualizations
Experimental Workflow for Nano-Tangeretin Recrystallization
Caption: Workflow for nano-tangeretin recrystallization.
This compound's Impact on Cancer-Related Signaling Pathways
This compound has been shown to modulate several signaling pathways involved in cancer progression.
Caption: this compound's modulation of cancer signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Perspective of this compound: A Small Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Implications of a Polymethoxylated Flavone, this compound, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Clinical trial data and outcomes for Tangeretin-based therapies
A comprehensive analysis of preclinical data on Tangeretin-based therapies, offering a comparative perspective for researchers and drug development professionals.
Executive Summary: this compound, a polymethoxylated flavone (B191248) found in citrus peels, has demonstrated significant anticancer potential in a multitude of preclinical studies. While clinical trial data for this compound as a direct cancer therapeutic is currently lacking, extensive in vitro and in vivo research highlights its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis across various cancer types. This guide provides a comparative overview of this compound's preclinical performance, both as a monotherapy and in combination with conventional chemotherapeutic agents. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development efforts.
Comparative Analysis of Preclinical Efficacy
The following tables summarize the quantitative outcomes of this compound as a monotherapy and in combination with standard chemotherapeutic drugs in preclinical cancer models.
Table 1: this compound as a Monotherapy in Preclinical Cancer Models
| Cancer Type | Model System | This compound Concentration/Dose | Key Outcomes | Citation |
| Breast Cancer | MDA-MB-231 & MCF-7 cells | Various concentrations | Inhibition of cell proliferation, migration, and colony formation.[1] | [1] |
| 7,12-dimethylbenz(α)anthracene (DMBA)-induced rat model | 50 mg/kg orally | Controlled cancer cell growth, reduced tumor cell proliferation markers (PCNA, COX-2, Ki-67).[2] | [2] | |
| Nude mouse xenograft model (MDA-MB-231 cells) | 2.5 mg/kg intraperitoneally | Smaller tumor volume and weight compared to control.[3] | ||
| Lung Cancer | A549 cells | 25, 50, and 100 µM | Significant inhibition of cancer cell proliferation, especially at higher concentrations. | |
| Oral Cancer | KB cells | 50, 100, and 200 µM | Reduced viable cells by 50% at higher concentrations; promoted apoptosis. | |
| Gastric Cancer | AGS cells | Dose-dependent | Inhibition of cell viability and induction of apoptosis. | |
| Castration-Resistant Prostate Cancer (CRPC) | C4-2 & Du145 cells | Not specified | Significantly inhibited cell viability and colony formation. |
Table 2: this compound in Combination with Chemotherapeutic Agents
| Cancer Type | Combination Agent | Model System | Key Outcomes | Citation |
| Lung Cancer | Paclitaxel (PTX) | A549/PTX (drug-resistant cells) | Increased apoptotic cells from 7.6% (PTX alone) to 51.0% (combination). | |
| Ovarian Cancer | Cisplatin (B142131) | Cisplatin-resistant human ovarian cancer cells | Significantly higher cytotoxic response in combination than with cisplatin alone. | |
| Colon Cancer | 5-Fluorouracil (5-FU) | Not specified | Synergistically intensified the induction of apoptosis. | |
| CRPC | Sorafenib | C4-2 cells | Synergistically inhibited cell viability. | |
| Cisplatin | C4-2 & Du145 cells | Synergistically inhibited cell viability. | ||
| Breast Cancer | Tamoxifen | Nude mice with MCF-7/6 xenografts | Neutralized the tumor growth-inhibiting effect of tamoxifen. |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating a complex network of signaling pathways involved in cell growth, survival, and metastasis.
Caption: this compound's multifaceted anticancer effects are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Proliferation Assays
-
MTT/MTS Assay: Cancer cell lines (e.g., MDA-MB-231, MCF-7, A549, C4-2, Du145) are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24 hours). The viability is assessed by adding MTT or MTS reagent and measuring the absorbance, which correlates with the number of viable cells.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound. After a period of incubation (e.g., 1-2 weeks), the cells are fixed and stained with crystal violet. The number of colonies (a cluster of at least 50 cells) is counted to assess the long-term proliferative potential.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Treated and untreated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Western Blot Analysis for Apoptotic Markers: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against key apoptotic proteins such as Bax, Bcl-2, and cleaved caspases to determine their expression levels.
In Vivo Tumor Xenograft Model
-
Animal Model: Female nude mice are typically used.
-
Tumor Inoculation: A suspension of cancer cells (e.g., 2 x 10^6 MDA-MB-231 cells) is inoculated subcutaneously into the mammary fat pad of the mice.
-
Treatment: Once tumors are established, mice are randomly assigned to treatment and control groups. This compound (e.g., 2.5 mg/kg) or a vehicle control is administered via a specified route (e.g., intraperitoneal injection) at regular intervals (e.g., once a week for four weeks).
-
Outcome Measurement: Tumor volume is measured periodically using calipers and calculated using the formula: (width² × length)/2. At the end of the study, tumors are excised and weighed. Animal body weight is also monitored throughout the experiment as an indicator of toxicity.
References
- 1. Inhibitory Effects of this compound, a Citrus Peel-Derived Flavonoid, on Breast Cancer Stem Cell Formation through Suppression of Stat3 Signaling [mdpi.com]
- 2. This compound, a citrus pentamethoxyflavone, exerts cytostatic effect via p53/p21 up-regulation and suppresses metastasis in 7,12-dimethylbenz(α)anthracene-induced rat mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of this compound, a Citrus Peel-Derived Flavonoid, on Breast Cancer Stem Cell Formation through Suppression of Stat3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of HPLC and UHPSFC Methods for Tangeretin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Tangeretin, a polymethoxyflavone found in citrus peels, has garnered significant interest for its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for its quantification. However, Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) is emerging as a powerful alternative, offering advantages in speed and environmental friendliness. This guide provides a detailed comparison of HPLC and UHPSFC methods for the quantification of this compound, supported by experimental data from published studies.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for a validated RP-HPLC method and a UHPSFC method for the quantification of this compound.
| Parameter | RP-HPLC Method[1][2] | UHPSFC Method[3] |
| **Linearity (R²) ** | 0.999[1][2] | 0.9982 |
| Limit of Detection (LOD) | 0.1325 ng/mL | 1.08 to 2.28 µg/mL |
| Limit of Quantification (LOQ) | 0.9945 ng/mL | 1.45 to 4.52 µg/mL |
| Accuracy (Recovery) | 99.75% to 100.25% | Not explicitly stated for this compound |
| Precision (%RSD) | < 2% | Not explicitly stated for this compound |
| Analysis Time | < 10 minutes | < 10 minutes |
Experimental Workflow
The general workflow for the quantification of this compound using either HPLC or UHPSFC involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the chromatographic separation principle and the mobile phases used.
Caption: General workflow for this compound quantification.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method was developed for the estimation of this compound in orange peel extracts.
-
Instrumentation: A Shimadzu HPLC instrument was used.
-
Chromatographic Column: A C18 column (250mm x 4.6mm, 5 µm particle size) was employed for separation.
-
Mobile Phase: The mobile phase consisted of a mixture of methanol (B129727) and water in a 60:40 (v/v) ratio.
-
Flow Rate: The analysis was carried out at a flow rate of 1 mL/min.
-
Detection: The column eluent was monitored at a wavelength of 327 nm.
-
Run Time: The total run time for the analysis was less than 10 minutes, with this compound having an average retention time of 7.498 minutes.
-
Sample Preparation: this compound was extracted from orange peel powder using either Soxhlet Assisted Extraction (SAE) or Ultrasonic Assisted Extraction (UAE). The resulting extracts were filtered before injection into the HPLC system.
Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)
This method was developed for the simultaneous determination of four flavonoids, including this compound, in citrus samples.
-
Instrumentation: An ultra-high performance supercritical fluid chromatography system was used.
-
Chromatographic Column: The specific column used for the final validated method is not detailed in the provided abstract.
-
Mobile Phase: The primary component of the mobile phase in UHPSFC is supercritical carbon dioxide, often with a small amount of an organic co-solvent (modifier) to enhance elution strength. The exact composition used was optimized during method development.
-
Method Optimization: The study involved the optimization of several variables affecting the separation, including the choice of column, organic solvent, and additives.
-
Run Time: The four target flavonoid compounds, including this compound, were separated within 10 minutes.
-
Sample Preparation: The abstract does not provide specific details on the sample preparation protocol for the citrus samples.
Method Validation and Comparison
Both the RP-HPLC and UHPSFC methods were validated according to the International Conference on Harmonization (ICH) Q2 (R1) guidelines, assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).
The presented RP-HPLC method demonstrates excellent sensitivity with very low LOD and LOQ values, making it highly suitable for quantifying trace amounts of this compound. The high accuracy and precision, with recovery rates close to 100% and a relative standard deviation below 2%, further underscore its reliability for routine analysis.
The UHPSFC method offers a rapid analysis time, comparable to the HPLC method, and is positioned as a "greener" alternative due to the reduced consumption of organic solvents. While the reported LOD and LOQ values are higher than those of the specific HPLC method cited, they may still be suitable for applications where lower sensitivity is acceptable.
Conclusion
The choice between HPLC and UHPSFC for this compound quantification will depend on the specific requirements of the analysis.
-
The RP-HPLC method is a robust, highly sensitive, and accurate method, making it an excellent choice for applications requiring the precise quantification of low concentrations of this compound.
-
The UHPSFC method provides a rapid and more environmentally friendly alternative. It is particularly advantageous for high-throughput screening and for laboratories aiming to reduce their organic solvent consumption.
Further direct cross-validation studies employing both techniques on the same sample sets would be beneficial for a more definitive comparison of their performance characteristics for this compound quantification.
References
Tangeretin's Double-Edged Sword: A Comparative Analysis of its Effects on Cancer vs. Normal Cells
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the citrus flavonoid Tangeretin reveals its potent anti-cancer activity with notably selective effects on cancerous cells over their normal counterparts. This guide synthesizes key experimental findings on this compound's differential impact on cytotoxicity, apoptosis, cell cycle progression, and pivotal signaling pathways, offering valuable insights for researchers and drug development professionals.
Unveiling the Differential Cytotoxicity of this compound
This compound exhibits a significant cytotoxic preference for cancer cells. Experimental data consistently demonstrates that the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50) is substantially lower than that for normal cells. This selective cytotoxicity is a cornerstone of its potential as a therapeutic agent.
For instance, one study found the IC50 of this compound for the drug-resistant MDA-MB-231 breast cancer cell line to be 9 µM, whereas the IC50 for the normal breast cell line Hs 841.T was greater than 100 µM. Another investigation highlighted that this compound inhibited the growth of A549 lung cancer cells while having minimal effect on normal lung MRC-5 cells. This selectivity is further supported by findings that this compound was completely inactive in the normal breast cell line MCF10A at concentrations that were effective against breast cancer cell lines.[1]
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 9 | (Not explicitly cited, but inferred from multiple sources) |
| Hs 841.T | Normal Breast | >100 | (Not explicitly cited, but inferred from multiple sources) |
| A549 | Lung Cancer | 118.5 | (Not explicitly cited, but inferred from multiple sources) |
| MRC-5 | Normal Lung | Not significantly affected | (Not explicitly cited, but inferred from multiple sources) |
| PC-3 | Prostate Cancer | ~75 (after 72h) | [2][3][4] |
| LNCaP | Prostate Cancer | ~65 (after 72h) | [2] |
| MCF7 | Breast Cancer | 39.3 | |
| MDA-MB-468 | Breast Cancer | 0.25 | |
| MCF10A | Normal Breast | >100 | |
| HEK293T | Normal Human Embryonic Kidney | 500 |
Induction of Apoptosis: A Tale of Two Cell Types
This compound is a potent inducer of apoptosis, or programmed cell death, in a multitude of cancer cell lines. This is achieved through the modulation of key apoptotic proteins, leading to the activation of caspase cascades. In contrast, this compound demonstrates a significantly lower pro-apoptotic effect on normal cells, further highlighting its therapeutic potential.
In cancer cells, this compound has been shown to:
-
Increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.
-
Activate initiator caspases (caspase-8 and -9) and executioner caspase-3.
-
Induce DNA fragmentation, a hallmark of apoptosis.
While comprehensive comparative studies on apoptosis induction are limited, the pronounced pro-apoptotic activity in various cancer cell lines, coupled with its low cytotoxicity in normal cells, suggests a preferential induction of apoptosis in malignant cells.
Cell Cycle Arrest: Halting Proliferation in Cancer Cells
A key mechanism of this compound's anti-cancer activity is its ability to arrest the cell cycle, thereby inhibiting the proliferation of cancer cells. The most commonly observed effect is an arrest in the G1 or G2/M phase of the cell cycle. This is often accompanied by the modulation of cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
For example, in colorectal carcinoma cells, this compound induces a G1 phase arrest. In drug-resistant breast cancer cells, it leads to a G2/M phase arrest. The impact on the cell cycle of normal cells appears to be minimal at concentrations that are effective against cancer cells, though this is an area that warrants further investigation.
| Cell Line | Cancer Type | Effect on Cell Cycle |
| Colorectal Carcinoma | Colon Cancer | G1 arrest |
| MDA-MB-231 | Breast Cancer | G2/M arrest |
| MCF7, MDA-MB-468 | Breast Cancer | G1 arrest |
| Glioma cells | Brain Cancer | G2/M arrest |
Modulating Key Signaling Pathways: A Comparative Look
This compound exerts its cellular effects by modulating critical signaling pathways that are often dysregulated in cancer. The PI3K/Akt and JAK/STAT pathways are two prominent examples.
The PI3K/Akt Pathway
In numerous cancer cell types, this compound has been demonstrated to inhibit the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By downregulating the phosphorylation of Akt and its downstream targets, this compound can suppress these cancer-promoting processes. Interestingly, this compound has also been shown to inhibit the PI3K/Akt pathway in the context of non-cancerous inflammatory conditions, suggesting a broader role for this flavonoid in modulating this pathway.
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. In cancer cells, this compound has been shown to inhibit the JAK/STAT pathway, contributing to its anti-tumor effects. The effect of this compound on the JAK/STAT pathway in normal cells is less clear. However, its known anti-inflammatory properties, which can be mediated by pathways that interact with JAK/STAT, suggest a potential for modulation in non-cancerous cells as well. Further research is needed to fully elucidate this aspect.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Visualizing the Mechanisms of this compound
To better illustrate the experimental workflows and signaling pathways discussed, the following diagrams have been generated.
Caption: Experimental workflow for comparing this compound's effects.
References
- 1. This compound’s Anti-apoptotic Signaling Mechanisms in Oral Cancer Cells: In Vitro Anti-cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as an activator of nuclear factor erythroid 2-related factor 2/antioxidant response element pathway in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dietary flavonoid this compound induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Anticancer Activity of Tangeretin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tangeretin's anticancer performance, supported by experimental data. This compound, a polymethoxylated flavone (B191248) found in citrus peels, has demonstrated significant potential as an anticancer agent by modulating various cellular processes including cell cycle progression, apoptosis, and key signaling pathways.[1][2][3][4]
Data Presentation: Quantitative Analysis
The efficacy of this compound varies across different cancer cell lines, as demonstrated by its half-maximal inhibitory concentration (IC50) values from various in vitro studies. In vivo studies further corroborate its potential, showing tangible reductions in tumor growth in animal models.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Key Findings | Reference |
| Breast Cancer | MDA-MB-468 | 0.25 ± 0.15 | Highly sensitive; proliferation inhibition mediated by CYP1A1/CYP1B1 metabolism. | [5] |
| Breast Cancer | MCF-7 | 39.3 ± 1.5 | Moderately sensitive; induces G1 phase cell cycle arrest. | |
| Breast Cancer | MDA-MB-231 (Drug-Resistant) | 9 | Potent activity against drug-resistant cells, inducing apoptosis and G2/M arrest. | |
| Normal Breast | MCF-10A | >100 | Demonstrates selective toxicity, with minimal effect on normal cells. | |
| Lung Cancer | A549 | 118.5 | Moderate inhibitory effect on cell growth. |
Table 2: In Vivo Anticancer Activity of this compound
| Animal Model | Cancer Type/Inducer | Treatment Regimen | Key Outcomes | Reference |
| Wistar Rats | Mammary Carcinoma (DMBA-induced) | 50 mg/kg body weight, oral, daily for 4 weeks | Significant decrease in tumor weight, number, and volume; reduced oxidative stress. Downregulation of PCNA, COX-2, Ki-67, MMPs, and VEGF. | |
| Nude Mice | Breast Cancer (MDA-MB-231 Xenograft) | 2.5 mg/kg | Significant reduction in tumor volume and weight compared to the control group. | |
| Mouse Models | Colon Cancer | Emulsion-based delivery system | Enhanced inhibition of colon cancer cell proliferation compared to this compound alone. |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through a multi-targeted approach, influencing several critical signaling pathways.
-
Induction of Apoptosis : this compound triggers programmed cell death through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. It modulates the expression of the Bcl-2 family of proteins, increasing the Bax/Bcl-2 ratio to promote apoptosis. This culminates in the activation of executioner caspases, such as caspase-3.
-
Cell Cycle Arrest : It effectively halts the proliferation of cancer cells by arresting the cell cycle at the G1/S or G2/M checkpoints. This is achieved by upregulating cell cycle inhibitors like p53 and p21 and downregulating cyclins and cyclin-dependent kinases (CDKs).
-
Modulation of Pro-Survival Pathways : this compound is a known inhibitor of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. By downregulating this pathway, this compound sensitizes cancer cells to apoptosis.
-
Inhibition of Metastasis and Angiogenesis : The compound has shown remarkable anti-metastatic and anti-angiogenic properties by inhibiting matrix metalloproteinases (MMPs) and the vascular endothelial growth factor (VEGF), respectively.
-
Synergy with Chemotherapeutics : this compound can enhance the therapeutic effect of conventional chemotherapy drugs like cisplatin (B142131) and paclitaxel, and in some cases, reverse drug resistance.
Visualizations
Caption: Logical relationship of this compound's multi-faceted anticancer effects.
Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in this compound research.
In Vitro Cell Viability - MTT Assay
-
Objective : To determine the cytotoxic effects of this compound on cancer cells and calculate the IC50 value.
-
Methodology :
-
Cell Seeding : Cancer cells (e.g., MDA-MB-231, A549) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-200 µM). A control group is treated with DMSO (vehicle) alone. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control. The IC50 value is calculated using non-linear regression analysis.
-
Apoptosis Analysis - Annexin V-FITC/PI Staining
-
Objective : To quantify the percentage of cells undergoing apoptosis after this compound treatment.
-
Methodology :
-
Cell Treatment : Cells are seeded in 6-well plates and treated with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting : Both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining : 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
In Vivo Tumor Xenograft Study
-
Objective : To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology :
-
Animal Model : Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Inoculation : Human cancer cells (e.g., 2x10⁶ MDA-MB-231 cells) are suspended in a mixture of media and Matrigel and injected subcutaneously into the mammary fat pad of each mouse.
-
Treatment Initiation : When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to a control group (vehicle) or a treatment group.
-
Drug Administration : The treatment group receives this compound (e.g., 2.5 mg/kg) via intraperitoneal injection or oral gavage daily or on a specified schedule. The control group receives the vehicle.
-
Monitoring : Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint : At the end of the study (e.g., 3-4 weeks), mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
-
Caption: Experimental workflow for an in vivo tumor xenograft study.
References
- 1. The Anticancer Perspective of this compound: A Small Review [mdpi.com]
- 2. Anticancer Potential of Flavonoids: An Overview with an Emphasis on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects of this compound as a modulator of cancer targets/pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Perspective of this compound: A Small Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the proliferation of human breast cancer cells via CYP1A1/CYP1B1 enzyme induction and CYP1A1/CYP1B1-mediated metabolism to the product 4' hydroxy this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Tangeretin from Diverse Citrus Sources
For Researchers, Scientists, and Drug Development Professionals
Tangeretin, a polymethoxylated flavone (B191248) abundant in citrus peels, has garnered significant attention for its wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. The concentration of this compound, however, varies considerably among different citrus species, impacting the potential yield and, consequently, the efficacy of extracts derived from these sources. This guide provides a comparative analysis of this compound content in various citrus fruits, supported by experimental data and detailed methodologies for its quantification and biological activity assessment.
Quantitative Comparison of this compound Content in Citrus Peels
The concentration of this compound is notably higher in the peels of mandarins and tangerines compared to other citrus varieties. The following table summarizes the this compound content across a range of citrus species, providing a basis for selecting optimal sources for extraction.
| Citrus Species | Variety | This compound Content (mg/100g fresh weight) | Reference |
| Tangerine | Dancy | 182.8 | [1] |
| Mandarin Orange | King | 40.6 | [1] |
| Sweet Orange | Valencia | Not specified | [1] |
| Pineapple | Not specified | [1] | |
| Parson Brown | Not specified | [1] | |
| Grapefruit | Duncan | 15.0 | |
| Mott | Not specified | ||
| Thompson | Not specified | ||
| Tangor | Temple Orange | 8.8 | |
| Lemon | Eureka | Low | |
| Lime | Sweet | Low |
Experimental Protocols
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
A precise and widely used method for quantifying this compound in citrus peel extracts is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Sample Preparation:
-
Air-dry citrus peels and grind them into a fine powder.
-
Extract the powdered peel with a suitable organic solvent, such as methanol (B129727) or a mixture of methanol and water.
-
Filter the extract to remove solid particles.
-
The filtrate can be further purified if necessary.
-
Before injection into the HPLC system, the final extract is typically dissolved in a solvent compatible with the mobile phase and filtered through a 0.45 µm syringe filter.
HPLC Conditions:
-
Column: C18 column
-
Mobile Phase: A gradient or isocratic mixture of methanol and water is commonly used. A typical isocratic mobile phase is methanol:water (60:40, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at a wavelength of 330 nm.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a standard curve generated from known concentrations of a pure this compound standard.
Caption: Workflow for this compound Quantification by HPLC.
Assessment of Anti-Cancer Efficacy: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound on cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., prostate cancer cells PC-3 and LNCaP) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1x10⁴ cells/well and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 25, 50 µM) and incubated for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution, such as isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.
Caption: MTT Assay Workflow for Cell Viability.
Assessment of Anti-Inflammatory Efficacy: Nitric Oxide (NO) Production Assay
This compound's anti-inflammatory potential can be evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: The cells are pre-treated with different concentrations of this compound for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a longer period (e.g., 24 hours).
-
Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength.
-
Data Analysis: The inhibition of NO production by this compound is calculated by comparing the nitrite levels in this compound-treated cells to those in LPS-stimulated cells without this compound treatment.
Caption: this compound's Anti-Inflammatory Signaling.
Conclusion
The selection of a citrus source for this compound extraction is a critical factor influencing the yield of this bioactive compound. As demonstrated by the presented data, tangerine and mandarin peels are superior sources of this compound. While the intrinsic biological efficacy of this compound as a molecule remains consistent, a higher concentration in the starting material translates to a more potent extract and a more efficient isolation process. The provided experimental protocols for quantification and bioactivity assessment serve as a foundation for researchers to evaluate and compare this compound from various citrus cultivars, facilitating the development of novel therapeutic agents.
References
A Comparative Guide to the Validation of Analytical Methods for Tangeretin Quantification in Citrus sinensis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Tangeretin, a key bioactive polymethoxylated flavone (B191248) found in Citrus sinensis (sweet orange). This compound has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] Accurate and reliable quantification of this compound in citrus extracts is crucial for quality control, formulation development, and pharmacokinetic studies. This document outlines and compares various analytical techniques, presenting their experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Analytical Methods for this compound
The quantification of this compound in Citrus sinensis has been approached using several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as the most traditional and widely used method.[3][4][5] However, advancements in analytical chemistry have introduced alternative methods that offer advantages in terms of speed, simplicity, and environmental impact. This guide will focus on a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary example and compare it with other significant techniques, including UV-Visible Spectrophotometry, Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC), and Raman Spectroscopy.
Experimental Protocols
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method offers a balance of sensitivity, accuracy, and robustness for the routine analysis of this compound.
Instrumentation:
-
Shimadzu HPLC instrument with a UV detector.
-
C18 column (250mm x 4.6mm, 5µm).
Chromatographic Conditions:
-
Mobile Phase: Methanol (B129727) and water (60:40 v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 327 nm.
-
Run Time: Approximately 10 minutes.
-
Retention Time for this compound: ~7.5 minutes.
Sample Preparation:
-
Dried orange peel powder is extracted using techniques such as Soxhlet Assisted Extraction (SAE) or Ultrasonic Assisted Extraction (UAE).
-
The extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.
Alternative Method 1: UV-Visible Spectrophotometry
A simpler and more economical method suitable for preliminary screening and quantification.
Instrumentation:
-
UV-Visible Spectrophotometer.
Methodology:
-
Solvent System: Methanol and water mixture.
-
Maximum Absorbance Wavelength (λmax): 327 nm.
-
Quantification: A calibration curve is generated using standard solutions of this compound at various concentrations.
Sample Preparation:
-
Extraction of this compound from dried orange peel powder using Soxhlet extraction.
Alternative Method 2: Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)
An environmentally friendly and rapid method that uses supercritical CO2 as the primary mobile phase.
Instrumentation:
-
Waters Acquity Ultra Performance Convergence Chromatography (UPC2) system with a photodiode-array detector.
Chromatographic Conditions:
-
Mobile Phase A: CO2.
-
Mobile Phase B: Organic solution (e.g., methanol with additives).
-
Separation: Achieved within 10 minutes for multiple flavonoids, including this compound.
Sample Preparation:
-
Heating reflux extraction of the sample with 50% ethanol.
-
The solution is filtered through a 0.22 µm nylon membrane before analysis.
Alternative Method 3: Raman Spectroscopy
A rapid and non-destructive technique that requires minimal sample preparation.
Instrumentation:
-
Raman Spectrometer.
Methodology:
-
Powdered samples of citrus peel extracts are examined directly.
-
Quantification is achieved by comparing the Raman spectral data of the sample to that of pure this compound standards. This method can provide results within seconds.
Data Presentation: Comparison of Validated Analytical Methods
The performance of each method is summarized below based on key validation parameters as defined by the International Conference on Harmonisation (ICH) guidelines.
| Parameter | RP-HPLC | UV-Visible Spectrophotometry | UHPSFC | Raman Spectroscopy |
| Linearity (R²) | >0.999 | 0.9999 | >0.9950 | Not explicitly reported, but results are comparable to HPLC |
| Accuracy (% Recovery) | 99.75% - 100.25% | 98.44% - 100.02% | 82.4% - 117.6% | Comparable to HPLC results |
| Precision (%RSD) | <2% | <2% (Intra- and Inter-day) | <2.90% (Inter-day), <5.27% (Intra-day) | Not explicitly reported, but results are comparable to HPLC |
| LOD | 0.1325 ng/mL | Not explicitly stated in µg/mL | 1.08 - 2.28 µg/mL (for four flavonoids) | Not applicable in the same context |
| LOQ | 0.9945 ng/mL | Not explicitly stated in µg/mL | 1.45 - 4.52 µg/mL (for four flavonoids) | Not applicable in the same context |
Workflow and Pathway Diagrams
Caption: Workflow for the validation of an RP-HPLC method for this compound.
Conclusion
The choice of an analytical method for the quantification of this compound in Citrus sinensis depends on the specific requirements of the study. The RP-HPLC method provides excellent sensitivity, accuracy, and precision, making it a reliable choice for routine quality control and research applications. For high-throughput screening or when cost is a major consideration, UV-Visible Spectrophotometry offers a simpler and more economical alternative, though with potentially lower specificity. UHPSFC presents a "green" and rapid analytical solution, significantly reducing the use of organic solvents. Finally, Raman Spectroscopy is an innovative, non-destructive, and extremely fast technique that is particularly useful for rapid screening with minimal sample preparation. Researchers and drug development professionals should consider these factors when selecting the most appropriate method for their analytical needs.
References
- 1. Validation of UV spectrophotometric method for this compound in orange peel. [wisdomlib.org]
- 2. Novel RPHPLC method for this compound in orange peel extracts. [wisdomlib.org]
- 3. avensonline.org [avensonline.org]
- 4. [PDF] Rapid Quantification of Nobiletin and this compound in Citrus Peel Extractions by Raman Spectroscopy Keywords: Nobiletin; this compound; SERS; HPLC; Rapid quantification | Semantic Scholar [semanticscholar.org]
- 5. Avens Publishing Group - Rapid Quantification of Nobiletin and this compound in Citrus Peel Extractions by Raman Spectroscopy [avensonline.org]
Safety Operating Guide
Navigating the Disposal of Tangeretin: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Tangeretin, a polymethoxylated flavone (B191248) utilized in various research and development applications.
The primary determinant for the disposal of this compound is its hazard classification, which can vary by supplier. It is crucial to consult the manufacturer-specific Safety Data Sheet (SDS) before proceeding with any disposal method. Some suppliers classify this compound as hazardous, with potential for acute oral toxicity, while others may not.[1][2] Furthermore, related compounds have been identified as marine pollutants, underscoring the importance of preventing environmental release.[3]
Disposal Decision Workflow
The initial and most critical step is to review the Safety Data Sheet (SDS) provided by the manufacturer of your specific lot of this compound. This document will explicitly state whether the compound is classified as hazardous.
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
}
Caption: Disposal decision workflow for this compound.
Personal Protective Equipment (PPE)
Regardless of the disposal route, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Item | Specification |
| Eye/Face Protection | Tightly sealing safety goggles or a face shield.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin/Body Protection | Laboratory coat. For larger spills, wear protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use appropriate respiratory protection. |
Experimental Protocols: Disposal Procedures
The following protocols outline the step-by-step methodologies for disposing of this compound based on its hazard classification.
Protocol 1: Disposal of Hazardous this compound
This protocol is mandatory if the Safety Data Sheet (SDS) indicates that this compound is hazardous (e.g., toxic, fatal if swallowed, or an environmental hazard).
Objective: To safely dispose of hazardous this compound waste in compliance with regulations.
Materials:
-
Waste this compound (solid)
-
Designated hazardous waste container (compatible and sealable)
-
Hazardous waste labels
-
Permanent marker
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Segregation: Collect waste this compound in a designated and compatible hazardous waste container. Do not mix it with other incompatible waste streams.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Securely seal the container and store it in a designated satellite accumulation area within the laboratory.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Record the disposal event in your laboratory's chemical inventory or waste disposal log as required by your institution.
Protocol 2: Disposal of Non-Hazardous this compound
This protocol is applicable only if the Safety Data Sheet (SDS) for this compound explicitly states that it is not a hazardous substance.
Objective: To safely dispose of small quantities of solid, non-hazardous this compound waste.
Materials:
-
Waste this compound (solid)
-
Compatible and sealable waste container
-
"Non-Hazardous Waste" labels
-
Permanent marker
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Container Preparation: Select a container that is chemically compatible and can be securely sealed.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: this compound" and include the date of disposal.
-
Waste Transfer: Carefully transfer the solid this compound waste into the labeled container. Avoid generating dust by handling the material in an area with minimal air currents or in a fume hood.
-
Sealing: Securely seal the container to prevent any leakage or spillage.
-
Final Disposal: Dispose of the sealed container in the general laboratory trash designated for non-hazardous chemical waste, in accordance with your institution's specific procedures.
Accidental Release Measures
In the event of a spill, personal safety and environmental protection are the immediate priorities.
-
Personal Precautions: Avoid dust formation and contact with skin and eyes.
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as it may be toxic to aquatic life.
-
Containment and Cleaning Up: For solid spills, cover with a plastic sheet to minimize spreading. Mechanically pick up the material (e.g., sweep or scoop) and place it in a suitable, closed, and properly labeled container for disposal. After collection, clean the contaminated surface thoroughly. Dispose of the collected material and any contaminated cleaning supplies according to the appropriate hazardous or non-hazardous protocol.
References
Personal protective equipment for handling Tangeretin
Essential Safety and Handling Guide for Tangeretin
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Given the variations in hazard classification across different suppliers, a conservative approach to handling is strongly recommended to ensure the safety of all personnel.
Hazard Summary
This compound's hazard classification is not uniform across all safety data sheets. While some sources classify it as non-hazardous, others label it as acutely toxic. Therefore, it is prudent to handle it as a potentially hazardous substance.
| Hazard Classification | Source |
| Considered hazardous by the 2012 OSHA Hazard Communication Standard | Santa Cruz Biotechnology[1] |
| Acute Toxic | PubChem[2] |
| Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 | HPC Standards[3], CymitQuimica[4] |
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical measure to prevent exposure when handling this compound. The following table summarizes the recommended PPE based on available safety data sheets.
| Protection Type | Recommended Equipment | Details and Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or safety glasses.[5] | Must be compliant with EN 166 (EU) or NIOSH (US) standards. For tasks with a splash hazard, a face shield should be worn in addition to goggles. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile). Fire/flame resistant and impervious clothing or a lab coat. | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be removed immediately after handling and the inner glove upon leaving the work area. A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs is recommended. |
| Respiratory Protection | A full-face respirator. | Use if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet. Ensure the respirator is NIOSH-approved. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood or a laboratory with local exhaust ventilation is strongly advised to minimize inhalation exposure.
Personal Handling and Hygiene
-
Avoid Contact: Avoid all contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust, fumes, or vapors. Avoid the formation of dust and aerosols.
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage
-
Conditions: Store in a tightly closed container in a dry environment.
-
Incompatibilities: Keep away from strong oxidizing agents.
Spill and Emergency Procedures
Immediate and appropriate responses to spills and exposures are critical.
Spill Containment and Cleanup
-
Evacuate: Evacuate personnel to a safe area, keeping people upwind of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. For powder spills, cover with a plastic sheet or tarp to minimize spreading.
-
Clean-up:
-
Wear full personal protective equipment, including respiratory protection.
-
Mechanically take up the spill (e.g., with a scoop or spark-proof tool) and place it in an appropriate, labeled container for disposal. Avoid creating dust.
-
Clean the contaminated surface thoroughly.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Disposal Plan
All this compound waste must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.
-
Solid Waste: Collect solid this compound and any contaminated disposable labware (e.g., pipette tips, vials) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect any solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be collected in a designated hazardous waste bag immediately after use.
Safe Handling Workflow
The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
